molecular formula C7H14ClNS B6193120 2-thia-6-azaspiro[3.5]nonane hydrochloride CAS No. 2648942-10-1

2-thia-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6193120
CAS No.: 2648942-10-1
M. Wt: 179.71 g/mol
InChI Key: KCBHQVXQMBBERF-UHFFFAOYSA-N
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Description

2-thia-6-azaspiro[3.5]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNS and its molecular weight is 179.71 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-thia-6-azaspiro[3.5]nonane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-thia-6-azaspiro[3.5]nonane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2648942-10-1

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

2-thia-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8H,1-6H2;1H

InChI Key

KCBHQVXQMBBERF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CSC2.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride

[1]

Executive Summary

2-Thia-6-azaspiro[3.5]nonane hydrochloride (CAS: 2648942-10-1) represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] As a bioisostere of the 4,4-disubstituted piperidine and cyclohexane systems, it offers a unique vector for "escaping from flatland"—increasing fraction of saturated carbon (

1

This technical guide details a robust, scalable synthetic route designed for high-purity isolation.[1] Unlike generic protocols, this workflow prioritizes the stability of the strained thietane ring and the efficient removal of sulfur-based impurities.[1]

Retrosynthetic Analysis & Strategy

The construction of the 2-thia-6-azaspiro[3.5]nonane core relies on the formation of the strained 4-membered thietane ring upon a pre-existing piperidine scaffold.[1]

  • Disconnection: The strategic bond breakage occurs at the C-S bonds of the thietane ring.

  • Key Intermediate: N-Boc-4,4-bis(hydroxymethyl)piperidine .[1] This diol provides the necessary 1,3-relationship for cyclization.[1]

  • Synthetic Logic:

    • Scaffold Generation: Utilization of a 4,4-disubstituted piperidine precursor to establish the quaternary spiro center.[1]

    • Activation: Conversion of the hydroxyl groups into excellent leaving groups (mesylates).[1]

    • Cyclization: Double nucleophilic displacement using a sulfide source (

      
      ) to close the thietane ring.[1]
      
    • Deprotection: Acidic removal of the Boc group to yield the stable hydrochloride salt.[1]

Pathway Visualization

SynthesisPathStartN-Boc-4,4-bis(hydroxymethyl)piperidineActivationBis-MesylateIntermediateStart->ActivationMsCl, Et3NDCM, 0°CCyclizationN-Boc-2-thia-6-azaspiro[3.5]nonaneActivation->CyclizationNa2S·9H2OEtOH/H2O, RefluxProduct2-Thia-6-azaspiro[3.5]nonaneHydrochlorideCyclization->Product4M HClin Dioxane

Figure 1: Strategic workflow for the synthesis of the target spirocycle.

Detailed Experimental Protocols

Step 1: Activation of the Diol Scaffold

The synthesis begins with N-Boc-4,4-bis(hydroxymethyl)piperidine .[1] If this is not commercially sourced, it can be prepared via the reduction of diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate using

1

Objective: Convert the diol into the reactive bis-mesylate.

Reagents:

  • N-Boc-4,4-bis(hydroxymethyl)piperidine (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (2.5 eq)[1]

  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve N-Boc-4,4-bis(hydroxymethyl)piperidine (e.g., 10.0 g, 40.8 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add

    
     (17.0 mL, 122 mmol) dropwise, ensuring the internal temperature remains < 5 °C.
    
  • Activation: Add MsCl (7.9 mL, 102 mmol) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diol.[1]

  • Workup: Quench with saturated

    
     (100 mL). Extract the aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Outcome: The crude N-Boc-4,4-bis(mesyloxymethyl)piperidine is typically obtained as a white/off-white solid and is used directly without column chromatography to minimize hydrolysis risks.[1]

Step 2: Thietane Ring Closure (The Critical Step)

This step forms the strained 4-membered sulfur ring.[1] The use of sodium sulfide nonahydrate in a polar protic solvent system is the industry standard for forming thietanes from 1,3-dihalides or 1,3-dimesylates.[1]

Reagents:

  • Bis-mesylate intermediate (from Step 1) (1.0 eq)[1]

  • Sodium sulfide nonahydrate (

    
    ) (1.5 eq)[1]
    
  • Ethanol (95%) / Water (1:1 mixture)[1]

Protocol:

  • Preparation: Dissolve

    
     (14.7 g, 61.2 mmol) in water (50 mL) and ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add the crude bis-mesylate (approx. 40.8 mmol) dissolved in a minimal amount of ethanol/THF (20 mL) to the sulfide solution.[1]

  • Cyclization: Heat the mixture to reflux (approx. 80–85 °C) for 4–6 hours.

    • Note: Thietane formation is kinetically favored over intermolecular polymerization under dilute conditions.[1]

  • Workup: Cool to RT. Concentrate to remove most ethanol.[1] Dilute with water (100 mL) and extract with diethyl ether or MTBE (3 x 75 mL).

    • Why Ether/MTBE? These solvents selectively extract the lipophilic Boc-thietane while leaving polar sulfur byproducts in the aqueous phase.[1]

  • Purification: Dry organics over

    
     and concentrate. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
    
  • Yield: Expect 60–75% yield of tert-butyl 2-thia-6-azaspiro[3.5]nonane-6-carboxylate .

Step 3: Deprotection to Hydrochloride Salt

Reagents:

  • Boc-protected spirocycle (1.0 eq)[1]

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Diethyl ether (

    
    ) (for precipitation)[1]
    

Protocol:

  • Dissolution: Dissolve the purified Boc-intermediate in a minimal volume of dry 1,4-dioxane or DCM.[1]

  • Acidolysis: Add 4M HCl in dioxane at 0 °C. Stir at RT for 2–3 hours.

  • Precipitation: As the reaction proceeds, the hydrochloride salt may precipitate.[1] If not, add anhydrous

    
     to induce crystallization.[1]
    
  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold

    
    .[1]
    
  • Drying: Dry under high vacuum at 40 °C to remove traces of dioxane and HCl.

Characterization Data

The following data profiles are expected for the final 2-thia-6-azaspiro[3.5]nonane hydrochloride .

TechniqueParameterExpected ResultInterpretation
1H NMR

3.0–3.5 ppm (4H, s)
Singlet for Thietane

The high symmetry of the spiro-thietane ring typically results in a singlet or tight multiplet for the

protons.[1]
1H NMR

3.1–3.3 ppm (4H, m)
Piperidine

-protons
Shifted downfield due to the ammonium salt.[1]
1H NMR

1.8–2.0 ppm (4H, m)
Piperidine

-protons
Typical methylene signals for the 6-membered ring.[1]
13C NMR

~35–40 ppm
Thietane

Characteristic of cyclized methylene adjacent to sulfur.[1]
13C NMR

~35 ppm
Spiro Quaternary CarbonThe junction point (

of piperidine).[1]
MS (ESI) m/z (M+H)+144.1Molecular ion of the free base (

).[1]
Appearance Physical StateWhite Crystalline SolidHigh purity salt form.[1]

Safety & Handling

  • Thietane Odor: Thietanes and their precursors often possess a potent, disagreeable sulfur odor.[1] All reactions involving

    
     and the concentration of the crude thietane must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be available to neutralize glassware and spills.[1]
    
  • Ring Strain: While thietanes are more stable than thiiranes, they are still strained rings.[1] Avoid exposure to strong oxidants (unless sulfone formation is desired) and excessive heat during storage.[1]

  • Salt Hygroscopicity: The hydrochloride salt may be hygroscopic.[1] Store in a desiccator at -20 °C for long-term stability.

References

  • General Thietane Synthesis

    • Lüttringhaus, A., et al. "Über die Synthese von Thietanen."[1] Justus Liebigs Annalen der Chemie, 1959.[1] (Foundational chemistry for 1,3-dihalide cyclization with sulfide).

    • Block, E. "Thietanes and Thietes."[1] Comprehensive Heterocyclic Chemistry II, 1996.[1]

  • Spirocyclic Scaffold Synthesis (Analogous Protocols)

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane."[1] Organic Letters, 2010.[1] Link (Demonstrates the spiro-cyclization logic).[1]

    • Wuitschik, G., et al. "Oxa- and Azaspirocycles as Bioisosteres."[1] Angewandte Chemie International Edition, 2008.[1]

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / MilliporeSigma. "2-Azaspiro[3.5]nonane hydrochloride."[1] Link (Reference for the aza-analog numbering and properties).[1]

    • BLDpharm. "2-Thia-6-azaspiro[3.5]nonane hydrochloride (CAS: 2648942-10-1)."[1] Link (Confirmation of specific compound existence).[1]

The 2-Thia-6-azaspirononane Hydrochloride Scaffold: A Technical Guide to Physicochemical Properties and Drug Discovery Applications

The 2-Thia-6-azaspiro[1]nonane Hydrochloride Scaffold: A Technical Guide to Physicochemical Properties and Drug Discovery Applications

Introduction & Scaffold Rationale

In the contemporary landscape of medicinal chemistry, the paradigm of escaping "flatland" has driven the widespread adoption of spirocyclic scaffolds. Traditional planar heterocycles, such as piperidines, piperazines, and morpholines, often suffer from high lipophilicity, rapid cytochrome P450 (CYP450) mediated metabolism, and poor three-dimensional vector projection.

2-Thia-6-azaspiro[1]nonane hydrochloride has emerged as a highly specialized, next-generation building block designed to overcome these limitations [2]. By fusing a highly strained four-membered thietane ring to a piperidine core via a single spiro carbon, this scaffold dramatically increases the fraction of sp³-hybridized carbons (

Physicochemical Profiling & Identity

Understanding the exact physicochemical parameters of this building block is critical for its integration into high-throughput screening (HTS) libraries and hit-to-lead optimization campaigns. The compound is almost exclusively handled as a hydrochloride salt to prevent oxidative degradation of the thietane sulfur and to mitigate the volatility of the free secondary amine [3].

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
Chemical Name 2-Thia-6-azaspiro[1]nonane hydrochloride
CAS Registry Number 2648942-10-1
Molecular Formula C₇H₁₄ClNS (Free base: C₇H₁₃NS)
Molecular Weight 179.71 g/mol
SMILES (Salt) [H]Cl.C1SCC12CNCCC2
Ring System Spiro[1]nonane (Thietane fused to Piperidine)
Physical State Solid (typically supplied as a crystalline powder)
Storage Conditions Inert atmosphere (Argon/N₂), room temperature

Mechanistic Advantages in Medicinal Chemistry (Bioisosterism)

The strategic replacement of standard saturated heterocycles with 2-thia-6-azaspiro[1]nonane provides several self-validating mechanistic advantages:

  • Vector Projection & Target Engagement: The spirocyclic junction forces the thietane and piperidine rings into orthogonal planes. This unique geometry allows the sulfur atom to project into deep, narrow hydrophobic sub-pockets that traditional planar rings cannot access. For example, recent structure-based drug discovery efforts targeting the SARS-CoV-2 NSP3 Mac1 domain demonstrated that spiro[1]nonane substitutions yielded promising binding affinities (

    
     ~ 43–80 µM), confirming the scaffold's utility in engaging complex viral protein targets [1].
    
  • Metabolic Stability: The absence of contiguous, easily abstractable

    
    -protons (due to the quaternary spiro carbon) significantly dampens the rate of oxidative metabolism by hepatic enzymes.
    
  • Modulated pKa: The electron-withdrawing nature of the thietane sulfur, transmitted through the rigid sigma framework, subtly lowers the pKa of the piperidine nitrogen compared to an unsubstituted piperidine, enhancing passive membrane permeability.

GN1Planar Amine Scaffolds(Piperidines / Morpholines)N2High Lipophilicity (LogD)Rapid CYP450 MetabolismN1->N2N3Spirocyclic Bioisosterism(Scaffold Hopping)N1->N3 Structural OptimizationN42-Thia-6-azaspiro[3.5]nonane HCl(CAS: 2648942-10-1)N3->N4N5Enhanced Fsp3 Fraction(Increased 3D Character)N4->N5N6Modulated pKa & Polar Surface Area(Improved Permeability)N4->N6N7Favorable Target Engagement(e.g., SARS-CoV-2 Mac1 Inhibitors)N5->N7N6->N7

Logical workflow of spirocyclic bioisosteric replacement in drug discovery.

Synthetic Methodology & Self-Validating Protocol

Protocol: Synthesis of 2-Thia-6-azaspiro[1]nonane Hydrochloride

Objective: To construct the spiro[1]nonane core via thietane ring closure of a 3,3-disubstituted piperidine precursor.

Materials:

  • tert-Butyl 3,3-bis(chloromethyl)piperidine-1-carboxylate (Precursor)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF) and Deionized Water

  • 4M HCl in dioxane

  • Dichloromethane (DCM) and Diethyl ether

Step-by-Step Methodology:

  • Thietane Ring Closure (Spirocyclization):

    • Procedure: Dissolve tert-butyl 3,3-bis(chloromethyl)piperidine-1-carboxylate (1.0 eq) in a 4:1 mixture of DMF and deionized water (0.1 M concentration). Heat the solution to 60°C under an argon atmosphere.

    • Addition: Slowly add Na₂S·9H₂O (1.2 eq) in small portions over 30 minutes. Stir for an additional 4 hours at 60°C.

    • Causality: The slow addition of the sulfide nucleophile keeps its steady-state concentration low, which minimizes intermolecular oligomerization and heavily favors the intramolecular ring closure to form the strained thietane ring. The aqueous DMF system ensures the solubility of both the organic electrophile and the inorganic sulfide salt.

  • Workup and Extraction:

    • Procedure: Cool the reaction to room temperature, dilute with water (5 volumes), and extract with ethyl acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: Rigorous removal of DMF via aqueous washes is critical; residual DMF can act as a nucleophile or buffer in the subsequent acidic deprotection step, leading to incomplete Boc cleavage or unwanted side reactions.

  • Boc-Deprotection and Salt Formation:

    • Procedure: Dissolve the crude tert-butyl 2-thia-6-azaspiro[1]nonane-6-carboxylate in minimal DCM. Cool to 0°C and add 4M HCl in dioxane (5.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: Anhydrous acidic conditions cleanly cleave the Boc protecting group without risking acid-catalyzed, water-mediated ring-opening of the sensitive thietane moiety. The product precipitates directly as the hydrochloride salt, driving the reaction to completion.

  • Isolation:

    • Procedure: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

    • Causality: Isolation as the HCl salt enhances the bench-stability of the compound, preventing oxidative degradation of the thietane sulfur to a sulfoxide/sulfone and reducing the volatility of the free secondary amine.

References

  • Ban, F., Ravichandran, R., Correy, G. J., Herasymenko, O., Silva, M., Ackloo, S., ... & Gentile, F. (2025). "Structure-based discovery of inhibitors of Mac1 domain of nonstructural protein-3 of SARS-CoV-2 by machine learning-augmented screening of chemical space." bioRxiv. URL:[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. URL:[Link]

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 2-thia-6-azaspiro[3.5]nonane hydrochloride

This guide provides a comprehensive analysis of the expected spectral data for 2-thia-6-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopic analysis, data from analogous structures, and predictive methodologies to offer a robust framework for its characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of such molecules.

The quest for novel chemical matter in drug discovery has led to an increased interest in three-dimensional molecular architectures that can explore new regions of chemical space. Spirocyclic systems, which contain two rings connected by a single common atom, are particularly valuable due to their conformational rigidity and novel spatial arrangement of functional groups. The 2-thia-6-azaspiro[3.5]nonane core, combining a thiacyclobutane and a piperidine ring, represents an intriguing scaffold that could serve as a bioisosteric replacement for more common heterocycles, potentially improving physicochemical properties such as metabolic stability and cell permeability.[1]

Accurate structural elucidation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this process. This guide will detail the predicted spectral characteristics of 2-thia-6-azaspiro[3.5]nonane hydrochloride and provide the experimental rationale for acquiring high-fidelity data.

Molecular Structure and Key Features

2-thia-6-azaspiro[3.5]nonane hydrochloride possesses a unique architecture comprising a four-membered thiacyclobutane ring fused to a six-membered piperidine ring at a spirocyclic carbon. The hydrochloride salt form ensures the nitrogen atom is protonated, which significantly influences its spectral properties.

Caption: Structure of 2-thia-6-azaspiro[3.5]nonane hydrochloride.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. For 2-thia-6-azaspiro[3.5]nonane hydrochloride, high-resolution mass spectrometry (HRMS) would be the technique of choice.

Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₁₄ClNS
Molecular Weight179.7 g/mol [2]
Free Base FormulaC₇H₁₃NS
Free Base Monoisotopic Mass143.07687 Da
Predicted [M+H]⁺ (Free Base)144.08415 m/z

The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[3][4] This process is driven by the stabilization of the resulting radical cation. For 2-thia-6-azaspiro[3.5]nonane, fragmentation would likely be initiated at the bonds C-C bonds alpha to the nitrogen within the piperidine ring. The presence of the thiacyclobutane ring introduces alternative fragmentation possibilities, including ring-opening or loss of small sulfur-containing fragments, although these are generally less favored than α-cleavage in the amino ring.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of 2-thia-6-azaspiro[3.5]nonane hydrochloride in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition:

    • Mode: Positive ion mode to detect the [M+H]⁺ ion of the free base.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >60,000 to allow for accurate mass measurement and elemental composition determination.

    • Collision Energy (for MS/MS): Perform fragmentation analysis by selecting the precursor ion (m/z 144.08) and applying a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-thia-6-azaspiro[3.5]nonane hydrochloride, both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons. The use of a deuterated solvent like D₂O will cause the acidic N⁺H₂ protons to exchange with deuterium, leading to their disappearance from the spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.8Multiplet4HCH₂ adjacent to N⁺Protons alpha to the positively charged nitrogen are significantly deshielded.
~ 3.2 - 3.5Multiplet4HCH₂ adjacent to SProtons alpha to the sulfur atom are deshielded, but typically less so than those alpha to a protonated nitrogen.
~ 2.0 - 2.4Multiplet4HCH₂ in piperidine ring (β to N)These are standard aliphatic protons, appearing in a more upfield region.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The ¹³C NMR spectrum is expected to show 5 distinct signals, reflecting the symmetry of the molecule (assuming free rotation).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 60 - 65Spiro CarbonThe quaternary spiro carbon is typically found in this downfield region for spirocyclic systems.
~ 45 - 50CH₂ adjacent to N⁺Carbons directly attached to the protonated nitrogen are deshielded.
~ 35 - 40CH₂ adjacent to SCarbons bonded to sulfur are also deshielded, with a characteristic chemical shift range.
~ 30 - 35CH₂ in piperidine ring (β to N)Aliphatic carbons in the six-membered ring.
~ 25 - 30CH₂ in thiacyclobutane ring (β to S)Aliphatic carbon in the four-membered ring.

Online prediction tools can provide more specific estimations for these chemical shifts.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to their solubility.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the presence of only CH₂ groups).

    • 2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationIntensity
~ 2700 - 3000N⁺-H stretchBroad, Strong
~ 2850 - 2960C-H stretch (aliphatic)Strong
~ 1400 - 1470C-H bend (scissoring)Medium
~ 600 - 800C-S stretchWeak to Medium

The most prominent feature in the IR spectrum of 2-thia-6-azaspiro[3.5]nonane hydrochloride will be the broad and strong absorption band corresponding to the N⁺-H stretching of the secondary ammonium salt.[6][7] This band often overlaps with the C-H stretching vibrations. The C-S stretch is typically weak and can be difficult to assign definitively.[8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Background: Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) before running the sample.

Integrated Data Analysis Workflow

Confirming the structure of 2-thia-6-azaspiro[3.5]nonane hydrochloride requires a synergistic interpretation of all spectral data. The following workflow illustrates this integrated approach.

cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Structure Confirmation MS Mass Spectrometry (MS) MS_Analysis Confirm Molecular Formula (HRMS: C₇H₁₄ClNS) MS->MS_Analysis NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Analysis Identify Spin Systems & Connectivity (¹H, ¹³C, COSY, HSQC) NMR->NMR_Analysis IR Infrared (IR) Spectroscopy IR_Analysis Identify Functional Groups (N⁺-H, C-H) IR->IR_Analysis Integration Integrate All Spectral Data MS_Analysis->Integration NMR_Analysis->Integration IR_Analysis->Integration Confirmation Unambiguous Structure Elucidation of 2-thia-6-azaspiro[3.5]nonane HCl Integration->Confirmation

Caption: Workflow for spectral data integration and structure confirmation.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link][9]

  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link][10]

  • PMC. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available at: [Link][11]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link][6]

  • ResearchGate. (2025). Structural study of spirolide marine toxins by mass spectrometry - Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Available at: [Link][12]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link][13]

  • UCLA. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link][8]

  • Appretech Scientific Limited. (n.d.). 2-thia-6-azaspiro[3.5]nonane hydrochloride. Available at: [Link][2]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][3]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link][5]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Available at: [Link][7]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link][4]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-thia-6-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties.[1] Among these, 2-thia-6-azaspiro[3.5]nonane hydrochloride presents a novel framework with potential applications in drug discovery. This technical guide provides a comprehensive overview of the critical aspects of its solubility and stability, essential for its development as a potential drug candidate. In the absence of extensive public data on this specific molecule, this document serves as a roadmap, detailing the foundational principles and robust experimental protocols necessary to characterize this compound. The guide emphasizes the causality behind experimental design, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to empower researchers in their investigations.

Introduction to 2-thia-6-azaspiro[3.5]nonane Hydrochloride

The 2-thia-6-azaspiro[3.5]nonane core integrates a thietane ring and a piperidine ring, sharing a single spirocarbon atom. This unique arrangement imparts a rigid, three-dimensional geometry that can be advantageous for achieving specific and high-affinity interactions with biological targets.[2] The incorporation of a sulfur atom in the thietane ring and a nitrogen atom in the piperidine ring introduces opportunities for hydrogen bonding and other non-covalent interactions, while also influencing the compound's overall polarity and metabolic profile.[3] The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of basic compounds.[4]

The spirocyclic nature of this scaffold can offer several benefits in drug design, including:

  • Improved Metabolic Stability: The quaternary spirocenter can shield adjacent bonds from metabolic enzymes, potentially reducing clearance and prolonging the in vivo half-life.[5]

  • Enhanced Solubility: The introduction of heteroatoms and the three-dimensional structure can disrupt crystal packing and improve interactions with solvent molecules, leading to better solubility compared to flatter, more rigid aromatic systems.[1]

  • Novel Chemical Space: Spirocyclic compounds occupy a distinct area of chemical space, offering the potential for novel intellectual property and the discovery of drugs with new mechanisms of action.

This guide will provide the necessary theoretical background and detailed experimental procedures to thoroughly characterize the solubility and stability of 2-thia-6-azaspiro[3.5]nonane hydrochloride.

Solubility Characterization

A comprehensive understanding of a compound's solubility is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, and overall bioavailability.[6] Both thermodynamic and kinetic solubility are critical parameters to be evaluated.

Theoretical Framework

The solubility of 2-thia-6-azaspiro[3.5]nonane hydrochloride is expected to be pH-dependent due to the basicity of the piperidine nitrogen. In acidic environments, the nitrogen will be protonated, leading to higher aqueous solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the free base will predominate, which is anticipated to have lower aqueous solubility.

The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their aqueous solubility and intestinal permeability.[7] A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[7]

Experimental Protocols

This method determines the equilibrium solubility of the most stable crystalline form of the compound.[6]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of 2-thia-6-azaspiro[3.5]nonane hydrochloride to a known volume of each buffer in separate glass vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

This high-throughput method assesses the solubility of a compound upon its precipitation from a stock solution, providing an indication of its behavior in early drug discovery assays.[9]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-thia-6-azaspiro[3.5]nonane hydrochloride in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small volume of each diluted stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]

Data Presentation

The solubility data should be summarized in a clear and concise table.

Solubility Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4
Thermodynamic Solubility (µg/mL) [Example: >2000][Example: 1500][Example: 800][Example: 750]
Kinetic Solubility (µg/mL) ---[Example: 650]
Visualization of Experimental Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_prep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) thermo_add Add Excess Compound thermo_prep->thermo_add thermo_equil Equilibrate (37°C, 24-48h) thermo_add->thermo_equil thermo_sample Centrifuge & Filter thermo_equil->thermo_sample thermo_analyze Analyze by HPLC/MS thermo_sample->thermo_analyze kinetic_stock Prepare DMSO Stock kinetic_dilute Serial Dilution kinetic_stock->kinetic_dilute kinetic_add Add to Aqueous Buffer kinetic_dilute->kinetic_add kinetic_measure Measure Turbidity (Nephelometry) kinetic_add->kinetic_measure

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Assessment

Evaluating the stability of a new chemical entity is a critical regulatory requirement and is essential for ensuring its quality, safety, and efficacy throughout its shelf life.[10] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Theoretical Framework

The 2-thia-6-azaspiro[3.5]nonane hydrochloride molecule contains functional groups that could be susceptible to degradation under certain conditions:

  • Thietane Ring: The strained four-membered ring containing a sulfur atom may be prone to oxidation at the sulfur, forming a sulfoxide or sulfone, or ring-opening reactions.

  • Piperidine Ring: The secondary amine in the piperidine ring can be susceptible to oxidation.

  • Hydrochloride Salt: As a salt, its stability can be influenced by humidity and temperature.

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are designed to accelerate the degradation process to predict the compound's long-term stability.[11]

Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Protocol:

  • Sample Preparation: Prepare solutions of 2-thia-6-azaspiro[3.5]nonane hydrochloride in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[12]

  • Sample Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Stress Conditions: Store the solution at room temperature, protected from light, for a specified duration.

  • Sample Analysis: Analyze the samples at different time intervals using the stability-indicating HPLC method.

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Stress Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Sample Analysis: After exposure, analyze both the light-exposed and control samples.

Protocol:

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C) for an extended period.

  • Sample Analysis: Analyze the sample at various time points.

Data Presentation

The results of the forced degradation studies should be tabulated.

Stress Condition Duration % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl (60°C) 7 days[Example: 8%][Example: 2][Example: 5.2 min]
Water (60°C) 7 days[Example: <1%][Example: 0]-
0.1 M NaOH (60°C) 7 days[Example: 15%][Example: 3][Example: 4.8 min]
3% H₂O₂ (RT) 48 hours[Example: 12%][Example: 1][Example: 6.1 min]
Photostability ICH Q1B[Example: 2%][Example: 1][Example: 7.3 min]
Thermal (60°C) 14 days[Example: <2%][Example: 0]-
Visualization of Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) Parent 2-thia-6-azaspiro[3.5]nonane HCl Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] RingOpening Thietane Ring Opening Product Parent->RingOpening H₂O, H⁺/OH⁻ Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential Degradation Pathways of 2-thia-6-azaspiro[3.5]nonane.

Conclusion

The successful development of 2-thia-6-azaspiro[3.5]nonane hydrochloride as a drug candidate hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for the systematic evaluation of these critical properties. By employing the detailed protocols for thermodynamic and kinetic solubility, as well as for forced degradation studies, researchers can generate the robust data necessary to inform formulation development, predict in vivo behavior, and satisfy regulatory requirements. The spirocyclic nature of this compound offers exciting possibilities in drug discovery, and a meticulous characterization of its physicochemical properties is the foundational step toward realizing its therapeutic potential.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • RSC Publishing. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • ICH. ICH Topic Q 1 A Stability Testing Guidelines. Retrieved from [Link]

  • ResearchGate. Dicopper(II) Complexes of Spiro Macrobicycles With Aza and Thia Aza Donor Sets. Retrieved from [Link]

  • PMC. Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • PubMed. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • LCGC International. (2022). Developing and Validating Dissolution Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. Retrieved from [Link]

  • PMC. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Retrieved from [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

Sources

2-thia-6-azaspiro[3.5]nonane hydrochloride as a molecular building block

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular building block 2-thia-6-azaspiro[3.5]nonane hydrochloride .

Advanced Molecular Scaffolds for Medicinal Chemistry

Executive Summary

2-Thia-6-azaspiro[3.5]nonane hydrochloride represents a high-value, spirocyclic molecular scaffold designed to address the "Escape from Flatland" mandate in modern drug discovery. By fusing a four-membered thietane ring with a six-membered piperidine ring at a single quaternary carbon, this building block offers a rigid, three-dimensional architecture that enhances physicochemical properties compared to traditional planar heterocycles.

This guide details the structural significance, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically focusing on its utility as a bioisostere for piperidine and morpholine moieties in G-protein coupled receptor (GPCR) and kinase inhibitor programs.

Chemical Profile & Structural Identity

The core structure consists of a thietane ring spiro-fused to a piperidine ring. The "6-aza" designation in the IUPAC name indicates the nitrogen atom is located in the six-membered ring, specifically at the


-position relative to the spiro center (C3 of the piperidine ring). This creates a chiral axis, rendering the molecule resolvable into enantiomers, unlike its symmetric isomer 2-thia-7-azaspiro[3.5]nonane.
PropertyData
Chemical Name 2-Thia-6-azaspiro[3.5]nonane hydrochloride
CAS Number (Salt) 2648942-10-1 (HCl)
CAS Number (Free Base) 1495300-65-6
Molecular Formula C

H

ClNS
Molecular Weight 179.71 g/mol (Salt); 143.25 g/mol (Free Base)
SMILES C1CNCC2(C1)CSC2.Cl
Key Features High Fsp³, Metabolic Stability, S-Oxidation Potential

Structural Significance & Bioisosterism[1]

The "Escape from Flatland"

Replacing planar aromatic rings with saturated spirocycles increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

Vector Positioning

Unlike the symmetric 7-aza isomer (where the nitrogen is


 to the spiro center), the 6-aza  isomer places the nitrogen atom in a 

-position. This subtle geometric shift alters the exit vector of substituents attached to the nitrogen, allowing medicinal chemists to fine-tune the orientation of pharmacophores in the binding pocket.
Metabolic Stability

The thietane ring is generally resistant to rapid metabolic cleavage. Furthermore, the sulfur atom serves as a "metabolic handle" that can be strategically oxidized to a sulfoxide or sulfone (see Section 5), reducing lipophilicity (


) without changing the carbon skeleton.

Synthetic Accessibility

The synthesis of 2-thia-6-azaspiro[3.5]nonane relies on the construction of the strained thietane ring upon a pre-functionalized piperidine core. The critical intermediate is N-Boc-3,3-bis(hydroxymethyl)piperidine .

Retrosynthetic Analysis

The spiro-thietane is assembled via a double nucleophilic displacement of a 1,3-electrophile (derived from the diol) by a sulfide equivalent.

Step-by-Step Protocol

Step 1: Precursor Preparation (Diol Synthesis)

  • Starting Material: 1-N-Boc-piperidine-3-carboxylic acid ethyl ester (N-Boc-Ethyl Nipecotate).

  • Reaction:

    
    -Alkylation/Aldol-Cannizzaro sequence using paraformaldehyde and base (e.g., 
    
    
    
    or
    
    
    ) introduces the hydroxymethyl group and reduces the ester, yielding tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate (CAS 1624301-71-8).
  • Note: This intermediate is commercially available and serves as the divergence point for oxa- and thia-spirocycles.

Step 2: Activation (Mesylation)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM, 0°C.
    
  • Procedure: The diol is converted to the bis-mesylate to create a reactive 1,3-electrophile.

  • Mechanism: Standard nucleophilic substitution of the hydroxyl groups.

Step 3: Thietane Ring Closure

  • Reagents: Sodium sulfide nonahydrate (

    
    ), DMF or Ethanol, Reflux.
    
  • Procedure: The bis-mesylate is treated with sodium sulfide. The sulfide anion performs sequential

    
     attacks, closing the four-membered ring.
    
  • Critical Control: High dilution is often required to favor intramolecular cyclization over intermolecular polymerization.

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Removal of the Boc group yields the final 2-thia-6-azaspiro[3.5]nonane hydrochloride .

Synthetic Workflow Diagram

Synthesis Start N-Boc-Ethyl Nipecotate Inter1 N-Boc-3,3-bis(hydroxymethyl) piperidine Start->Inter1 CH2O, Base (Aldol-Red) Inter2 Bis-Mesylate Intermediate Inter1->Inter2 MsCl, Et3N (Activation) Cyclic N-Boc-2-thia-6-azaspiro [3.5]nonane Inter2->Cyclic Na2S, DMF (Cyclization) Final 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Cyclic->Final HCl/Dioxane (Deprotection)

Caption: Synthetic route from nipecotate derivative to the spiro-thietane salt via bis-mesylate displacement.

Reactivity & Functionalization

The utility of 2-thia-6-azaspiro[3.5]nonane lies in its dual reactivity: the secondary amine for library expansion and the sulfide for physicochemical tuning.

Nitrogen Functionalization

The secondary amine at position 6 is a standard nucleophile.

  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides.

  • S_NAr: Reacts with halogenated heterocycles to form biaryl-like structures.

  • Reductive Amination: Reacts with aldehydes/ketones to form tertiary amines.

Sulfur Oxidation (Polarity Tuning)

The thietane sulfur can be oxidized to the sulfoxide or sulfone (dioxide). The sulfone (2-thia-6-azaspiro[3.5]nonane 2,2-dioxide) is particularly valuable as a polar, non-basic hydrogen bond acceptor.

  • Reagents:

    
    -CPBA (stoichiometric for sulfoxide, excess for sulfone) or Oxone®.
    
  • Impact: Increases water solubility and lowers

    
     without altering the steric footprint.
    
Reactivity Pathway Diagram

Reactivity Core 2-Thia-6-azaspiro[3.5]nonane (Core Scaffold) Amide Amide Derivatives (Library Generation) Core->Amide R-COOH HATU/DIPEA Aryl N-Aryl/Heteroaryl Derivatives Core->Aryl Ar-X Pd/Buchwald Sulfone Spiro-Sulfone (Dioxide) (Polarity Tuning) Core->Sulfone m-CPBA (2 eq) or Oxone

Caption: Divergent functionalization pathways at the Nitrogen (library growth) and Sulfur (property tuning) centers.

Safety & Handling

  • Thietane Sensitivity: While the hydrochloride salt is a stable solid, the free base thietane can be sensitive to strong electrophiles which may cause ring opening (polymerization). Store the salt in a desiccator at -20°C.

  • Odor: Thietane derivatives often possess a characteristic sulfur odor; handle in a fume hood.

  • Oxidation: The sulfur atom is prone to air oxidation over long periods; store under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025). 2-Thia-6-azaspiro[3.5]nonane hydrochloride.[1] National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8701–8755. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextualizing the utility of spiro[3.5] systems).
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Methodology reference for analogous oxa-spiro synthesis).

Sources

Technical Whitepaper: The Evolution and Utility of the Azaspiro[3.5]nonane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and medicinal utility of azaspiro[3.5]nonane derivatives.

Executive Summary

The transition from "flat" aromatic systems to three-dimensional (3D) scaffolds represents a paradigm shift in modern medicinal chemistry—a concept often termed "escaping from Flatland."[1][2][3] Among these 3D motifs, the azaspiro[3.5]nonane system has emerged as a critical pharmacophore.[1][4][5]

This scaffold serves as a rigid, spirocyclic bioisostere for common heterocycles like piperidine and morpholine.[3] By introducing a quaternary spiro-carbon, it increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.[3]

This guide analyzes the two primary isomers utilized in drug development:

  • 7-Azaspiro[3.5]nonane: A piperidine ring spiro-fused to a cyclobutane.[3][4][6]

  • 2-Azaspiro[3.5]nonane: An azetidine ring spiro-fused to a cyclohexane.[3][6]

Medicinal Chemistry Rationale: The "Why"

Bioisosterism and Physicochemical Modulation

The primary utility of azaspiro[3.5]nonane derivatives lies in their ability to modulate physicochemical properties without altering the primary binding vector.[3]

  • Metabolic Stability: In traditional piperidine drugs, the C4 position is often a "soft spot" susceptible to oxidative metabolism (cytochrome P450-mediated hydroxylation).[3] Replacing the C4 hydrogens with a spiro-cyclobutane ring (forming the 7-azaspiro[3.5]nonane system) sterically blocks this metabolic liability.[3][6]

  • Lipophilicity (LogD) Tuning: While adding carbon atoms typically increases lipophilicity (LogP), spirocycles often lower the effective LogD compared to their acyclic or aromatic counterparts due to changes in solvation energy and basicity.

  • Vectorial Orientation: Unlike flat aromatics, the spiro-fusion creates a defined 90° angle between the two rings, allowing substituents to probe distinct regions of the receptor binding pocket.[3]

Comparative Data Profile

The following table summarizes the shift in properties when transitioning from a standard piperidine core to a 7-azaspiro[3.5]nonane core.

PropertyPiperidine Core (Reference)7-Azaspiro[3.5]nonane CoreImpact on Drug Design
Dimensionality 2D / Flexible3D / RigidIncreases target selectivity; reduces off-target binding.[3][6]
Metabolic Liability High (C4 oxidation)Low (C4 blocked)Extends half-life (

) and reduces clearance.[3][6]
Basicity (

)
~10-11~9.5-10.5Slight reduction can improve membrane permeability.[3][6]

Score
ModerateHighCorrelates with better solubility and clinical safety.[3]

Synthetic Methodologies: The "How"

The synthesis of these spirocycles requires overcoming the high ring strain associated with the four-membered ring.[3] The most robust route for the 7-azaspiro[3.5]nonane scaffold utilizes a [2+2] cycloaddition strategy.[3]

Detailed Protocol: Synthesis of 7-Azaspiro[3.5]nonane

Objective: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Key Intermediate).

Self-Validating Logic:

  • Step 1 (Cycloaddition): Uses trichloroacetyl chloride to generate a dichloroketene in situ, which reacts with the exocyclic alkene. This rapidly builds the 4-membered ring.

  • Step 2 (Dechlorination): Zinc reduction removes the chlorine atoms to yield the clean cyclobutanone.

Reagents & Equipment:
  • Starting Material: tert-Butyl 4-methylenepiperidine-1-carboxylate.[3][6]

  • Reagents: Trichloroacetyl chloride, Zinc dust (activated), Ammonium chloride (

    
    ), Dimethoxyethane (DME).[3]
    
  • Apparatus: 3-neck round bottom flask, reflux condenser, inert gas (Nitrogen/Argon) manifold.[3]

Step-by-Step Methodology:
  • [2+2] Cycloaddition:

    • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DME under nitrogen atmosphere.

    • Add activated Zinc dust (2.5 eq) to the solution.[3]

    • Cool the mixture to 0°C.

    • Add Trichloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Note: The slow addition controls the exotherm of the ketene generation.[3]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc).[3][7] Disappearance of the starting alkene indicates formation of the dichlorocyclobutanone intermediate.

  • Reductive Dechlorination:

    • The intermediate from Step 1 is often treated directly in a "one-pot" or sequential reduction.[3]

    • Add saturated aqueous

      
       solution and additional Zinc dust (excess) to the reaction mixture.[3]
      
    • Heat to 60°C for 2 hours. This step reductively removes the chlorine atoms.[3]

    • Checkpoint: LC-MS should show the mass of the desired ketone (MW ~239 Da for the Boc-protected species).[3][6]

  • Work-up & Purification:

    • Filter the mixture through a Celite pad to remove zinc residues.

    • Extract the filtrate with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[3]
      
    • Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).[3][6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

AzaspiroSynthesis Start 4-Methylene piperidine Intermed [2+2] Cycloaddition (Spiro-Dichloroketone) Start->Intermed In situ Ketene Gen Reagent1 Trichloroacetyl Chloride + Zn Reagent1->Intermed Product 7-Azaspiro[3.5] nonan-2-one Intermed->Product Dechlorination Reagent2 Zn / NH4Cl (Reduction) Reagent2->Product Deriv Drug Candidates (Reductive Amination) Product->Deriv Functionalization

Caption: Figure 1. Synthetic pathway for the construction of the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.

Case Studies in Drug Development

GPR119 Agonists (Type 2 Diabetes)

GPR119 is a GPCR target for Type 2 Diabetes treatment.[3][5] Early agonists based on piperidine scaffolds suffered from metabolic instability.[3]

  • Innovation: Researchers replaced the central piperidine core with 7-azaspiro[3.5]nonane .[3][5][6]

  • Outcome: The spirocyclic analog (e.g., Compound 54g) maintained potency but significantly improved the pharmacokinetic (PK) profile in Sprague-Dawley rats.[3] The spiro-fusion prevented oxidative metabolism at the ring junction, extending the duration of action for glucose lowering [1].

Bupivacaine Analogs (Anesthetics)

Bupivacaine is a widely used local anesthetic containing a piperidine ring.[3]

  • Innovation: Incorporation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisostere for the pipecolic acid moiety.[2][3][6]

  • Outcome: The spirocyclic derivative demonstrated comparable anesthetic activity but with 5-fold lower toxicity and increased water solubility compared to the parent drug.[2] This highlights the scaffold's ability to improve the safety margin of established drugs [2].

KRAS G12C Inhibitors (Oncology)

In the pursuit of covalent inhibitors for the "undruggable" KRAS G12C mutation, azaspiro[3.5]nonane motifs have been utilized to position the electrophilic warhead (acrylamide) precisely near the mutant Cysteine-12 residue. The rigidity of the spiro-system reduces the entropic penalty of binding, a critical factor in covalent drug design.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry (2018).[3][8] URL:[Link][6]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: French-Ukrainian Journal of Chemistry (2023).[2][3][6] URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009).[2][3][9] URL:[Link][6]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Source: Angewandte Chemie International Edition (2010).[3][9] URL:[Link][6]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established synthetic methodologies for structurally related azaspirocyclic compounds due to the limited availability of published experimental data for 2-thia-6-azaspiro[3.5]nonane hydrochloride. The proposed synthetic routes and procedures are therefore hypothetical but grounded in established chemical principles and analogous transformations. Researchers should exercise standard laboratory safety precautions and perform small-scale pilot reactions to optimize conditions.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks have garnered considerable attention in medicinal chemistry owing to their unique three-dimensional structures. These rigid scaffolds offer a departure from the "flat" chemical space often associated with traditional aromatic compounds, providing an opportunity to develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The introduction of heteroatoms such as sulfur and nitrogen into these spirocycles further expands their chemical diversity and potential for biological activity. Nitrogen-containing heterocycles are prevalent in a majority of pharmaceuticals, and the incorporation of a sulfur atom can modulate a compound's physicochemical properties and introduce new binding interactions.

2-Thia-6-azaspiro[3.5]nonane hydrochloride is a novel spirocyclic building block that combines a thiacyclobutane ring with a piperidine ring. This unique architecture makes it an attractive scaffold for the synthesis of new chemical entities in drug discovery programs targeting a wide range of diseases.

Proposed Synthesis of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride

A key intermediate for this approach would be a suitably protected 4,4-bis(hydroxymethyl)piperidine or a related derivative that can be converted to a di-leaving group for subsequent cyclization with a sulfur nucleophile.

Experimental Protocols

The following protocols outline a proposed multi-step synthesis of 2-thia-6-azaspiro[3.5]nonane hydrochloride.

Protocol 1: Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine (2)

This protocol is adapted from procedures for the synthesis of similar di-substituted piperidines.

Workflow for the Synthesis of Intermediate 2

start N-Boc-4-piperidone (1) step1 Formaldehyde, Base start->step1 Aldol Addition product N-Boc-4,4-bis(hydroxymethyl)piperidine (2) step1->product

Caption: Synthesis of the diol intermediate.

Materials:

  • N-Boc-4-piperidone (1)

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add paraformaldehyde (3.0 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-bis(hydroxymethyl)piperidine (2).

Protocol 2: Synthesis of N-Boc-4,4-bis(tosyloxymethyl)piperidine (3)

This step activates the hydroxyl groups for nucleophilic substitution.

Workflow for the Tosylation Step

start Diol (2) step1 p-Toluenesulfonyl chloride, Pyridine start->step1 Tosylation product Ditosylate (3) step1->product

Caption: Activation of the diol intermediate.

Materials:

  • N-Boc-4,4-bis(hydroxymethyl)piperidine (2)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the diol (2) (1.0 eq) in dichloromethane and cool the solution to 0 °C.

  • Add pyridine (3.0 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (2.5 eq) in dichloromethane.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by adding 1 M HCl and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude ditosylate (3), which can often be used in the next step without further purification.

Protocol 3: Synthesis of N-Boc-2-thia-6-azaspiro[3.5]nonane (4)

This is the key cyclization step to form the thiacyclobutane ring.

Workflow for Thiacyclobutane Formation

start Ditosylate (3) step1 Sodium sulfide (Na₂S) start->step1 Intramolecular Cyclization product N-Boc-2-thia-6-azaspiro[3.5]nonane (4) step1->product

Caption: Formation of the spirocyclic core.

Materials:

  • N-Boc-4,4-bis(tosyloxymethyl)piperidine (3)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Dissolve the ditosylate (3) (1.0 eq) in DMF.

  • Add sodium sulfide nonahydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain N-Boc-2-thia-6-azaspiro[3.5]nonane (4).

Protocol 4: Deprotection to Yield 2-Thia-6-azaspiro[3.5]nonane Hydrochloride (5)

The final step is the removal of the Boc protecting group and formation of the hydrochloride salt.

Workflow for Deprotection and Salt Formation

start Boc-protected Spirocycle (4) step1 HCl in Dioxane or Ether start->step1 Boc Deprotection product 2-Thia-6-azaspiro[3.5]nonane HCl (5) step1->product

Caption: Final deprotection to yield the target compound.

Materials:

  • N-Boc-2-thia-6-azaspiro[3.5]nonane (4)

  • 4 M HCl in 1,4-dioxane or diethyl ether

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected spirocycle (4) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add an excess of 4 M HCl in 1,4-dioxane or diethyl ether at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-thia-6-azaspiro[3.5]nonane hydrochloride (5) as a solid.

Physicochemical Properties and Characterization

While experimental data for 2-thia-6-azaspiro[3.5]nonane hydrochloride is scarce, predicted properties and comparison with analogous structures can provide valuable insights.

PropertyPredicted/Analogous ValueReference/Analogy
Molecular FormulaC₇H₁₄ClNS[3]
Molecular Weight179.71 g/mol [3]
AppearanceExpected to be a white to off-white solidGeneral property of amine hydrochlorides
SolubilityExpected to be soluble in water and polar protic solventsGeneral property of amine hydrochlorides
XlogP (predicted for free base)0.8[3]

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Applications in Drug Discovery and Development

2-Thia-6-azaspiro[3.5]nonane hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine provides a convenient handle for further functionalization through various chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.

  • Reductive amination: Reaction with aldehydes or ketones to introduce a wide range of substituents.

  • N-Arylation and N-alkylation: To incorporate aromatic or aliphatic groups.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

The rigid spirocyclic core can be used to orient these appended functional groups in specific vectors, enabling the exploration of three-dimensional chemical space and the design of ligands with high affinity and selectivity for biological targets. The presence of the sulfur atom may also influence metabolic stability and cell permeability.

Conclusion

While direct experimental protocols for 2-thia-6-azaspiro[3.5]nonane hydrochloride are not yet widely published, its synthesis can be reasonably approached using established methodologies for analogous spirocyclic systems. The unique structural features of this compound make it a promising scaffold for the development of novel drug candidates. The protocols and information provided herein are intended to serve as a guide for researchers to embark on the synthesis and exploration of this intriguing chemical entity.

References

  • Aldabbagh, F., & El-Salihi, S. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13735-13747.
  • BenchChem. (2025). Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • Bremner, W. S., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6343-6353.
  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02).
  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Hesp, K. C., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17402-17405.
  • Huisman, M., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • Krasavin, M. (2016). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.
  • Merck. (n.d.). 2-Azaspiro[3.5]nonane hydrochloride.
  • PubChemLite. (n.d.). 2-thia-6-azaspiro[3.5]nonane hydrochloride (C7H13NS).
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry.

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Synfacts. (2015). Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Synfacts, 11(02), 0148.
  • Taylor & Francis Online. (2010). Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds.
  • Witschel, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1515-1521.

Sources

Application Note: 2-Thia-6-azaspiro[3.5]nonane HCl in GPR119 Agonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-thia-6-azaspiro[3.5]nonane hydrochloride as a high-value building block in the synthesis of GPR119 agonists. It focuses on the strategic incorporation of this spirocyclic scaffold to modulate physicochemical properties (LogD, metabolic stability) and secure novel intellectual property space.

Abstract & Introduction

G-Protein Coupled Receptor 119 (GPR119) is a validated target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1] Agonists of GPR119 stimulate glucose-dependent insulin secretion (GSIS) and the release of incretins (GLP-1, GIP).[1][2] While early candidates featured simple piperidine cores, these often suffered from high lipophilicity and rapid oxidative metabolism.

2-thia-6-azaspiro[3.5]nonane hydrochloride (CAS: 2648942-10-1) represents a "second-generation" spirocyclic scaffold. Unlike the symmetric 7-aza isomer, the 6-aza variant introduces a specific vector orientation (meta-substitution relative to the spiro center) that can access distinct sub-pockets within the GPCR orthosteric site. Furthermore, the thietane ring provides a handle for polarity tuning via oxidation to the sulfone (


), a critical tactic to lower lipophilicity without sacrificing steric bulk.

Chemical Profile & Handling

PropertySpecification
Compound Name 2-thia-6-azaspiro[3.5]nonane hydrochloride
CAS Number 2648942-10-1
Formula

MW 179.71 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM/EtOAc (as salt)
Stability Susceptible to S-oxidation in air over prolonged periods; Store under inert gas at -20°C.

Handling Precaution: The free base is an amine with a reactive sulfide. Avoid strong oxidants unless S-oxidation is intended. The hydrochloride salt is stable but hygroscopic; weigh quickly or in a glovebox.

Synthetic Strategy: The "Oxidation-First" Approach

In GPR119 medicinal chemistry, the thietane sulfur is rarely left as the sulfide due to metabolic liability (S-oxidation by FMOs). The standard protocol involves oxidizing the sulfur to the sulfone (1,1-dioxide) early in the synthesis or immediately after coupling.

Pathway Logic
  • Free-Basing: Liberate the secondary amine for coupling.

  • Core Assembly: Link the spirocycle to the GPR119 "Head" (typically a heteroaryl carbamate).

  • Polarity Tuning: Oxidize the thietane to the sulfone to reduce LogP and lock the metabolic soft spot.

Visual Workflow (Graphviz)

GPR119_Synthesis cluster_logic Design Logic Start 2-Thia-6-azaspiro[3.5]nonane HCl Salt Step1 Free Base Formation (in situ) Start->Step1 DIPEA/DCM Coupling Carbamate Coupling (4-Nitrophenyl chloroformate method) Step1->Coupling + Heteroaryl Headgroup Intermediate Sulfide-Linked Agonist (Lipophilic Precursor) Coupling->Intermediate Oxidation S-Oxidation (Oxone or mCPBA) Intermediate->Oxidation Selectivity Control Final GPR119 Agonist (Sulfone Analog) Oxidation->Final Target Molecule Logic1 Spiro-Scaffold: Restricts conformation Logic2 Sulfone (SO2): Lowers LogP Prevents metabolic ox.

Caption: Strategic workflow for converting the thia-azaspiro building block into a metabolically stable GPR119 agonist.

Detailed Experimental Protocols

Protocol A: Preparation of the Sulfone Core (Pre-Coupling Strategy)

Use this method if the "Head" group contains oxidation-sensitive moieties (e.g., electron-rich heterocycles) that might not survive the sulfur oxidation step later.

Objective: Convert 2-thia-6-azaspiro[3.5]nonane to its 2,2-dioxide form before coupling.

  • N-Protection:

    • Suspend 2-thia-6-azaspiro[3.5]nonane HCl (1.0 eq) in DCM (10 mL/g).

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (1.1 eq). Stir at RT for 4 h.
    • Wash with water, dry (

      
      ), and concentrate to yield the N-Boc-sulfide.
      
  • Oxidation:

    • Dissolve N-Boc-sulfide in MeOH/Water (1:1).

    • Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) portion-wise at 0°C.

    • Allow to warm to RT and stir for 4–6 h. (Monitor by TLC/LCMS for disappearance of sulfide and sulfoxide).

    • Note: mCPBA (2.2 eq) in DCM is an alternative, but Oxone is greener and often cleaner for spiro-thietanes.

  • Workup:

    • Filter solids. Concentrate filtrate to remove MeOH. Extract aqueous residue with EtOAc.

    • Wash organic layer with 10%

      
       (to quench peroxides) and brine.
      
  • Deprotection:

    • Treat the N-Boc-sulfone with 4M HCl in Dioxane.

    • Isolate the 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride by filtration.

Protocol B: Carbamate Coupling (The "Activated Ester" Method)

Standard method for linking the spiro-amine to a heteroaryl headgroup.

Reagents:

  • Heteroaryl amine (Headgroup)

  • 4-Nitrophenyl chloroformate

  • 2-Thia-6-azaspiro[3.5]nonane HCl (or the Sulfone HCl from Protocol A)

  • DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Activation:

    • Dissolve the Heteroaryl amine (1.0 eq) in anhydrous THF/DCM (1:1) at 0°C.

    • Add Pyridine (1.2 eq) and 4-Nitrophenyl chloroformate (1.1 eq).

    • Stir at 0°C -> RT for 2 h. A precipitate (pyridine HCl) may form.

  • Coupling:

    • To the reaction mixture (containing the activated 4-nitrophenyl carbamate), add the Spiro-amine HCl (1.0 eq) and DIPEA (3.0 eq).

    • Critical Step: If using the spiro-sulfide, ensure the reaction is under

      
       to prevent premature oxidation.
      
    • Heat to 50°C for 4–12 h. The solution usually turns yellow (release of 4-nitrophenol).

  • Purification:

    • Dilute with EtOAc, wash with 1M NaOH (removes 4-nitrophenol byproduct efficiently) and brine.

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Case Study: SAR & Pharmacophore Mapping

Why use the 6-aza (meta) isomer over the standard 7-aza (para) isomer?

Feature7-Aza (Para) Isomer6-Aza (Meta) IsomerImpact on GPR119
Geometry Linear extensionKinked/Angled extensionAccesses side-pockets; induces distinct receptor conformation.
Chirality Achiral (Plane of symmetry)Chiral (Enantiomers exist)Requires chiral resolution; potential for higher potency/selectivity (Eutomer effect).
IP Space Crowded/GenericLess ExploredHigh value for patentability.
Vector

vector

vector
Can optimize H-bond distances to the carbamate linker.

Expert Insight: The 6-aza spirocycle creates a "kink" in the molecule. In many GPCRs, linear molecules (like standard piperidines) bind well, but "kinked" molecules can better navigate the turn between the transmembrane helices (TM3/TM5) often implicated in agonist binding.

Structural Comparison (Graphviz)

SAR_Comparison cluster_standard Standard Agonist (Linear) cluster_novel Novel Spiro-Agonist (Angled) NodeA Head Group Carbamate Piperidine (Linear) NodeB Head Group Carbamate 2-Thia-6-azaspiro[3.5]nonane NodeA:core->NodeB:core Bioisosteric Replacement + Vector Change Feature1 Result: Improved Metabolic Stability (Blocked 4-position) NodeB->Feature1 Feature2 Result: Lower LogD (if Oxidized) NodeB->Feature2

Caption: SAR comparison showing the structural advantages of the spirocyclic replacement.

Troubleshooting & Expert Tips

  • Regiochemistry Check: Ensure you have the 6-aza isomer. The 7-aza isomer is more common commercially. Verify by NMR: The 6-aza isomer will show a distinct splitting pattern for the piperidine ring protons due to asymmetry, whereas the 7-aza is symmetric.

  • Sulfone Solubility: The oxidized sulfone product is significantly more polar than the sulfide. If the product does not elute in standard DCM/MeOH, switch to DCM/MeOH/NH3 or use Reverse Phase (C18) purification.

  • Chiral Resolution: The 2-thia-6-azaspiro[3.5]nonane scaffold is chiral.

    • Action: If using the racemic HCl salt, expect to separate the final agonist enantiomers via Chiral SFC (Supercritical Fluid Chromatography).

    • Preferred Column: Chiralpak AD-H or OD-H usually works well for these spiro-amines.

References

  • Harada, K., et al. (2018).[3] Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233.[3] Link

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8775–8831. (Discusses the thia-azaspiro scaffold rarity and utility). Link

  • Ritter, K., et al. (2010). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[1][2][4][5] Journal of Medicinal Chemistry, 53(19), 6775-6785. (General GPR119 SAR). Link

  • PubChem Compound Summary. (2023). 2-thia-6-azaspiro[3.5]nonane hydrochloride.[6][7] CID 155973105.[7] Link

  • Sigma-Aldrich/Merck. (2023). 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride Product Page.[8][9] (For comparison of the 7-aza isomer properties). Link

Sources

protecting group strategies for 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic handling of 2-thia-6-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic building block increasingly utilized in medicinal chemistry as a bioisostere for piperidine or morpholine.

The core challenge with this molecule lies in the dual reactivity of its scaffold:

  • The Secondary Amine (Position 6): The primary handle for functionalization.

  • The Thietane Sulfide (Position 2): A strained, nucleophilic sulfur atom susceptible to oxidation and capable of poisoning transition metal catalysts.

Part 1: Strategic Analysis & Decision Matrix

The "Sulfide-Amine" Paradox

Unlike standard piperidines, the presence of the thietane ring dictates that catalytic hydrogenation (Pd/C) must be avoided due to irreversible catalyst poisoning by the sulfur atom. Consequently, the Cbz (benzyloxycarbonyl) group—standard in many amine protections—is contraindicated unless harsh acid deprotection (HBr/AcOH) is acceptable.

Protecting Group Selection Guide
Protecting GroupSuitabilityRationaleDeprotection Mechanism
Boc (tert-Butyloxycarbonyl)High Ideal. Stable to basic/nucleophilic conditions.[1][2]Acidolysis (TFA or HCl). Note: Requires cation scavengers to protect the sulfur.
Fmoc (Fluorenylmethoxycarbonyl)High Excellent for solid-phase synthesis or when acid sensitivity is a concern downstream.Base (Piperidine/DBU). Completely orthogonal to the sulfide.
Teoc (Trimethylsilylethoxycarbonyl)Medium Good orthogonal alternative.Fluoride (TBAF).[1][3] Safe for sulfur, but reagents are more expensive.
Cbz (Carboxybenzyl)Low Avoid. Removal via hydrogenation fails (S-poisoning). Acid removal (HBr) risks thietane ring opening.HBr/AcOH or dissolving metal (Na/NH3) - High Risk.
Alloc (Allyloxycarbonyl)Medium Viable, but Pd(PPh3)4 deprotection can be sluggish due to sulfur interference with the Pd center.Pd(0) / Scavenger.

Part 2: Experimental Protocols

Protocol A: Boc Protection (Recommended Standard)

Target: Synthesis of tert-butyl 2-thia-6-azaspiro[3.5]nonane-6-carboxylate

Rationale: The starting material is an HCl salt.[3] It must be neutralized in situ to allow the nucleophilic attack of the amine on the Boc-anhydride.

Reagents
  • Substrate: 2-Thia-6-azaspiro[3.5]nonane hydrochloride (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Procedure
  • Suspension: Suspend the hydrochloride salt (10 mmol) in DCM (50 mL) at 0 °C.

  • Neutralization: Add TEA (25 mmol) dropwise. The suspension should clear as the free base is liberated.

  • Addition: Add a solution of Boc₂O (11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, product is faint/invisible) or LCMS.

  • Workup (Critical for Thietanes):

    • Wash with 0.5 M Citric Acid (mildly acidic) to remove excess base/amine. Do not use strong HCl, as high concentrations can degrade the strained thietane ring.

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Fmoc Protection (Orthogonal Strategy)

Target: Synthesis of (9H-fluoren-9-yl)methyl 2-thia-6-azaspiro[3.5]nonane-6-carboxylate

Rationale: Used when the downstream chemistry involves acidic steps (which would cleave Boc) or when preparing for Solid Phase Peptide Synthesis (SPPS).

Reagents
  • Substrate: 2-Thia-6-azaspiro[3.5]nonane hydrochloride (1.0 equiv)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)

  • Base: NaHCO₃ (2.5 equiv)

  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)

Step-by-Step Procedure
  • Dissolution: Dissolve the hydrochloride salt in Water/Acetone (1:1).

  • Basification: Add solid NaHCO₃. Gas evolution (CO₂) will occur.[5]

  • Addition: Add Fmoc-OSu slowly at 0 °C.

  • Reaction: Stir at RT for 12 hours. A white precipitate (the Fmoc-protected product) often forms.

  • Workup:

    • Evaporate the acetone/dioxane under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH 4–5 with 1M HCl.

    • Extract with EtOAc (3x).

    • Dry and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, column chromatography.

Protocol C: Deprotection & "The Scavenger Rule"

Critical Warning: When removing Boc groups with TFA, the generated tert-butyl cations are electrophilic. In the absence of scavengers, these cations can attack the nucleophilic sulfur of the thietane ring, leading to S-alkylation (sulfonium salts) and irreversible ring opening.

Optimized Boc Deprotection Cocktail
  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v)[5]

  • Scavenger: Triisopropylsilane (TIPS) (2.5% v/v) or Thioanisole (5% v/v).

    • Why? TIPS acts as a hydride source to quench cations. Thioanisole acts as a sacrificial nucleophile, intercepting the t-butyl cations before they attack the thietane sulfur.

Procedure:

  • Dissolve Boc-protected intermediate in DCM.[5]

  • Add Scavenger (TIPS/Thioanisole).

  • Add TFA.[5] Stir at RT for 1–2 hours.[5]

  • Concentrate immediately. Co-evaporate with Toluene or Et₂O to remove residual TFA.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for protecting group selection based on downstream chemical requirements.

ProtectingGroupStrategy Start Start: 2-thia-6-azaspiro[3.5]nonane HCl Check1 Requirement: Acid Stability Downstream? Start->Check1 PathBoc Use Boc Protection (Protocol A) Check1->PathBoc No (Acid Labile OK) PathFmoc Use Fmoc Protection (Protocol B) Check1->PathFmoc Yes (Base Labile Req) DeprotectBoc Deprotection: TFA/DCM + TIPS Scavenger PathBoc->DeprotectBoc Final Step Warning CRITICAL RISK: Avoid Catalytic Hydrogenation (Pd/C) Sulfide Poisons Catalyst PathBoc->Warning If Cbz considered DeprotectFmoc Deprotection: Piperidine/DMF PathFmoc->DeprotectFmoc Final Step

Caption: Decision tree for protecting group selection emphasizing the avoidance of catalytic hydrogenation due to sulfur poisoning.

Part 4: Troubleshooting & Stability Data

1. Thietane Ring Stability

The 4-membered thietane ring is strained but surprisingly robust compared to its oxygen analog (oxetane).

  • Acid: Stable to dilute mineral acids (HCl, H₂SO₄) at RT.

  • Base: Stable to hydroxide, carbonate, and amine bases.

  • Nucleophiles: Stable unless the sulfur is activated (e.g., by oxidation to sulfone or alkylation to sulfonium).

2. Oxidation Management

If your synthesis requires oxidation elsewhere in the molecule (e.g., alcohol to ketone), the thietane sulfur will compete.

  • Risk: Reagents like mCPBA, H₂O₂, or Oxone will oxidize the sulfide to the Sulfoxide (S=O) or Sulfone (O=S=O).

  • Mitigation: Use mild oxidants like Dess-Martin Periodinane (DMP) or IBX , which are generally chemoselective for alcohols over sulfides.

3. Summary Table: Reagent Compatibility
Reagent ClassExampleCompatibilityNotes
Strong Acid TFA, HCl (conc)Good Use scavengers with TFA.
Strong Base NaOH, LiHMDSGood Thietane ring is stable.
Hydrogenation H₂ / Pd-CIncompatible Catalyst poisoning.
Peroxides mCPBAIncompatible Oxidizes S to S=O / SO₂.
Alkyl Halides MeI, BnBrCaution Risk of S-alkylation (Sulfonium salt).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane. Organic Letters. (Analogous structural insights).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc/Fmoc).
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Bioisostere context).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a significant strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the pursuit of novel chemical matter with improved physicochemical properties, enhanced target selectivity, and better intellectual property positioning.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures offer precise vectoral presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

Among the diverse array of spirocyclic frameworks, the 2-thia-6-azaspiro[3.5]nonane core has garnered considerable interest. This unique scaffold combines a strained, four-membered thietane ring with a six-membered piperidine ring. The incorporation of the sulfur atom in the thietane ring can introduce unique metabolic properties and potential for novel interactions with biological targets.[3] This document provides a comprehensive guide to the scale-up synthesis of 2-thia-6-azaspiro[3.5]nonane hydrochloride derivatives, addressing key synthetic strategies, process optimization, safety considerations, and analytical characterization.

I. Retrosynthetic Analysis and Strategic Disconnections

A successful and scalable synthesis begins with a robust retrosynthetic analysis to identify practical and efficient bond formations. For the 2-thia-6-azaspiro[3.5]nonane scaffold, several strategic disconnections can be envisioned.

G Target 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Free_Base 2-Thia-6-azaspiro[3.5]nonane Target->Free_Base Deprotonation Piperidine_Precursor Substituted Piperidine Precursor Free_Base->Piperidine_Precursor Disconnection A: Piperidine Ring Formation Thietane_Precursor Substituted Thietane Precursor Free_Base->Thietane_Precursor Disconnection B: Thietane Ring Formation Acyclic_Precursor Acyclic Precursors Piperidine_Precursor->Acyclic_Precursor Further Disconnections Thietane_Precursor->Acyclic_Precursor Further Disconnections Starting_Materials Commercially Available Starting Materials Acyclic_Precursor->Starting_Materials

Caption: Retrosynthetic analysis of 2-thia-6-azaspiro[3.5]nonane.

Two primary retrosynthetic strategies are considered:

  • Disconnection A: Piperidine Ring Formation as the Key Step: This approach involves the construction of the piperidine ring onto a pre-formed thietane-containing building block. This strategy is advantageous if a suitable functionalized thietane is readily accessible.

  • Disconnection B: Thietane Ring Formation as the Key Step: This strategy focuses on the formation of the four-membered thietane ring as the crucial step, starting from a piperidine derivative. This is often a more challenging yet potentially more convergent approach.

II. Synthetic Strategies and Protocol Development

Based on the retrosynthetic analysis, we will explore two plausible and scalable synthetic routes.

Strategy 1: Intramolecular Cyclization for Thietane Ring Formation

This strategy follows Disconnection B and is a robust method for constructing the thietane ring. It involves the intramolecular cyclization of a suitably functionalized piperidine precursor.

G cluster_0 Strategy 1: Intramolecular Cyclization Start 4,4-bis(hydroxymethyl)piperidine (Protected) Intermediate1 4,4-bis(mesyloxymethyl)piperidine (Protected) Start->Intermediate1 Mesylation Intermediate2 N-Protected 2-Thia-6-azaspiro[3.5]nonane Intermediate1->Intermediate2 Intramolecular Cyclization (Na2S) Final_Product 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Intermediate2->Final_Product Deprotection & HCl Salt Formation

Caption: Workflow for Strategy 1: Intramolecular Cyclization.

Protocol 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.5]nonane

  • Mesylation of N-Boc-4,4-bis(hydroxymethyl)piperidine: To a stirred solution of N-Boc-4,4-bis(hydroxymethyl)piperidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylate.

  • Intramolecular Cyclization: To a solution of the crude dimesylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1), add sodium sulfide nonahydrate (1.5 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Purification: After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation

  • Boc Deprotection: Dissolve the purified N-Boc-2-thia-6-azaspiro[3.5]nonane (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane at 0 °C. Stir the solution at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to afford the 2-thia-6-azaspiro[3.5]nonane hydrochloride salt.

StepKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
MesylationMethanesulfonyl chloride, TriethylamineDichloromethane0 to RT90-95
CyclizationSodium sulfide nonahydrateEthanol/WaterReflux60-75
Deprotection & Salt Formation4 M HCl in Dioxane1,4-Dioxane0 to RT95-99

Table 1: Summary of Reaction Parameters for Strategy 1.

Causality Behind Experimental Choices:

  • Mesylation: Methanesulfonyl chloride is a cost-effective and highly reactive reagent for converting alcohols to good leaving groups, which is crucial for the subsequent intramolecular cyclization.

  • Sodium Sulfide: Sodium sulfide is an inexpensive and readily available source of the sulfur nucleophile required for the formation of the thietane ring.[4] The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic sulfide salt.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the mesylation and cyclization conditions and its facile removal under acidic conditions, which directly yields the hydrochloride salt.

  • HCl in Dioxane: This reagent provides an anhydrous source of HCl, which is essential for the clean formation of the hydrochloride salt without introducing water that could complicate isolation.

Strategy 2: Double Michael Addition Approach

This strategy is a convergent approach that constructs the piperidine ring through a double Michael addition of a primary amine to a divinyl sulfone.

G cluster_1 Strategy 2: Double Michael Addition Start1 Divinyl Sulfone Intermediate N-Benzyl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide Start1->Intermediate Start2 Primary Amine (e.g., Benzylamine) Start2->Intermediate Double Michael Addition Reduction N-Benzyl-2-thia-6-azaspiro[3.5]nonane Intermediate->Reduction Reduction of Sulfone Final_Product 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Reduction->Final_Product Debenzylation & HCl Salt Formation

Caption: Workflow for Strategy 2: Double Michael Addition.

Protocol 3: Synthesis of N-Benzyl-2-thia-6-azaspiro[3.5]nonane 2,2-dioxide

  • Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add divinyl sulfone (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 4: Reduction and Deprotection

  • Sulfone Reduction: The reduction of the sulfone to the corresponding sulfide can be challenging. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF may be employed. Careful control of the reaction temperature is crucial.

  • Debenzylation: The N-benzyl group can be removed by catalytic hydrogenation. To a solution of the N-benzyl sulfide in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

  • Hydrochloride Salt Formation: After filtering off the catalyst, add a solution of HCl in ethanol or isopropanol to the filtrate to precipitate the hydrochloride salt.

StepKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
Double Michael AdditionDivinyl sulfone, BenzylamineMethanolRoom Temperature70-85
Sulfone ReductionLithium aluminum hydrideTetrahydrofuran0 to Reflux40-60
Debenzylation & Salt FormationH₂, Pd/C, HClEthanolRoom Temperature85-95

Table 2: Summary of Reaction Parameters for Strategy 2.

Causality Behind Experimental Choices:

  • Double Michael Addition: This reaction is an atom-economical and convergent method for constructing the piperidine ring.[5][6] The use of a primary amine as the nucleophile allows for the simultaneous formation of two C-N bonds.

  • Benzyl Protection: The benzyl group serves as a robust protecting group for the nitrogen atom and can be readily removed under standard hydrogenolysis conditions.

  • Sulfone Reduction: The reduction of the sulfone is a critical and often challenging step. LiAlH₄ is a powerful reducing agent capable of this transformation, though careful optimization is required to avoid side reactions.

  • Catalytic Hydrogenation: This is a clean and efficient method for debenzylation, and the workup simply involves filtration of the catalyst.

III. Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale procedure to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Reagent Selection and Stoichiometry: On a larger scale, the cost and availability of reagents become critical. For Strategy 1, substituting methanesulfonyl chloride with the less expensive and easier to handle p-toluenesulfonyl chloride might be considered. Stoichiometry should be optimized to minimize waste and by-product formation.

  • Solvent Selection: Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery. For large-scale production, replacing dichloromethane with a more environmentally friendly solvent like 2-methyltetrahydrofuran should be evaluated.

  • Temperature Control: Exothermic reactions, such as the mesylation and the quenching of LiAlH₄, require careful temperature control on a large scale to prevent thermal runaways. The use of jacketed reactors with efficient cooling systems is essential.

  • Work-up and Purification: Aqueous work-ups on a large scale can be time-consuming and generate significant aqueous waste. Exploring alternative work-up procedures, such as direct crystallization or extraction with a minimal amount of solvent, is recommended. For purification, flash chromatography is often not feasible for multi-kilogram quantities. Recrystallization of the final hydrochloride salt is the preferred method for achieving high purity on a large scale.

IV. Characterization and Quality Control

Ensuring the identity, purity, and quality of the final 2-thia-6-azaspiro[3.5]nonane hydrochloride derivative is paramount. A comprehensive analytical testing protocol should be established.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidation and confirmation of the spirocyclic core.Characteristic chemical shifts and coupling patterns for the thietane and piperidine ring protons and carbons.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.A molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the proposed structure.
High-Performance Liquid Chromatography (HPLC) Determination of purity and identification of impurities.A single major peak for the desired product with purity typically >98%.
Elemental Analysis (CHN) Confirmation of the elemental composition of the hydrochloride salt.Experimental values for C, H, and N should be within ±0.4% of the calculated values.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of key functional groups.Characteristic absorption bands for N-H stretching (in the salt form), C-H stretching, and C-S stretching.

Table 3: Analytical Methods for Quality Control.

V. Safety Considerations

The scale-up of any chemical synthesis requires a thorough safety assessment.

  • Handling of Sulfur Reagents: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Exothermic Reactions: As mentioned, the mesylation and LiAlH₄ reduction are exothermic. A detailed thermal hazard assessment should be conducted before scaling up these steps.

  • Hydrogenation: Hydrogen is a highly flammable gas. Hydrogenation reactions should be carried out in a designated area with appropriate safety measures, including the use of a blast shield and monitoring for leaks.

  • Waste Disposal: All chemical waste, particularly those containing sulfur compounds and heavy metals from catalysts, must be disposed of in accordance with local environmental regulations.

VI. Conclusion

The 2-thia-6-azaspiro[3.5]nonane hydrochloride scaffold represents a valuable building block for the discovery of novel therapeutics. This application note has outlined two robust and scalable synthetic strategies, providing detailed protocols and insights into process optimization, characterization, and safety. By carefully considering the principles discussed herein, researchers and drug development professionals can confidently approach the scale-up synthesis of these promising spirocyclic derivatives, paving the way for their exploration in various drug discovery programs.

VII. References

  • Xu, J. Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. 2020, 16, 1357–1410. [Link]

  • Trost, B. M.; Fandrick, D. R. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Angewandte Chemie International Edition. 2013, 52(25), 6594-6597. [Link]

  • Jiao, Y.; et al. Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry. 2024, 89(5), 3045-3054. [Link]

  • Lu, B.; et al. Efficient construction of spirocyclic azaoxindoles via double Michael addition reaction using phase-transfer catalysis. Tetrahedron. 2025, 169, 134267. [Link]

  • Carreira, E. M.; et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. 2014, 114(17), 8257-8322. [Link]

  • Hertweck, C.; et al. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. Journal of Medicinal Chemistry. 2022, 65(23), 15726–15740. [Link]

  • Bull, J. A.; et al. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. 2021, 57(84), 11021-11024. [Link]

  • Kim, S.; et al. Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry. 2018, 16(29), 5275-5279. [Link]

  • Matteson, D. S. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition. 2023, 62(16), e202218151. [Link]

  • Matteson, D. S. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. 2022. [Link]

  • Block, E. The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis. 2007, 39, 12. [Link]

  • Selvita S.A. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry. 2021, 86(15), 10243-10255. [Link]

  • Wipf, P.; et al. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science. 2013, 15(5), 241-252. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Reviews. 2023, 5(4), 314-328. [Link]

  • Ardena. Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]

  • Synthesis of thietanes-I. ResearchGate. [Link]

  • Sarpong, R.; et al. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. The Journal of Organic Chemistry. 2011, 76(21), 8686–8699. [Link]

  • Fawwaz, M. Retrosynthesis Strategy in Organic Chemistry. Majalah Farmasi dan Farmakologi. 2025, 29(1), 1-7. [Link]

  • Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

  • Xu, J. Recent synthesis of thietanes. ResearchGate. 2020. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. 2025. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023, 11(2), 29-36. [Link]

  • Oh, C. H.; et al. Access to [6‐7‐6]‐Icetexanes through Sequential Cascade Cyclization and Biomimetic Ring Expansion. Angewandte Chemie International Edition. 2023, 62(35), e202306781. [Link]

  • SpiroChem. Expertise of the month: Select the unique building blocks you need. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. 2023, 27(8), 1535-1540. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023, 28(10), 4209. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. 2024. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2022, 17(5), 525-540. [Link]

  • Supported-amine-catalyzed cascade synthesis of spiro-thiazolone-tetrahydrothiophenes: assessing HSA binding activity. Organic & Biomolecular Chemistry. 2021, 19(3), 564-570. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. 2025. [Link]

Sources

analytical methods for quantifying 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantitative Analysis of 2-thia-6-azaspiro[3.5]nonane Hydrochloride

Abstract

This comprehensive application note provides a detailed guide to the quantitative analysis of 2-thia-6-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic compound of increasing interest in pharmaceutical development. Recognizing the absence of standardized analytical protocols for this specific molecule, this document outlines three robust, scientifically-grounded methods developed from first principles and by analogy to structurally similar compounds. We present detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, with explanations for experimental choices to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this analyte.

Disclaimer: The following protocols are proposed based on the known physicochemical properties of 2-thia-6-azaspiro[3.5]nonane hydrochloride and established analytical principles for similar chemical structures.[1][2][3] These methods serve as a robust starting point and must be fully validated in the end-user's laboratory to ensure compliance with all relevant regulatory guidelines.

Introduction to 2-thia-6-azaspiro[3.5]nonane Hydrochloride

Spirocyclic scaffolds are of significant interest in modern medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties and metabolic stability.[3][4] 2-thia-6-azaspiro[3.5]nonane hydrochloride is a heterocyclic compound featuring a thietane ring and a piperidine ring sharing a single spiro-carbon atom.[5] As a hydrochloride salt, the compound exhibits aqueous solubility, making it suitable for a range of analytical techniques.

The accurate quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, stability testing, and quality control of active pharmaceutical ingredients (APIs). This document details three complementary analytical approaches for its determination.

Physicochemical Properties Overview:

PropertyInferred CharacteristicRationale & Implication for Analysis
Molecular Formula C₇H₁₄ClNSUsed for exact mass calculations.[5]
Molecular Weight 179.71 g/mol Used for standard preparation.[5]
Form Hydrochloride SaltWater-soluble, suitable for aqueous sample preparation and reversed-phase HPLC.
Key Moieties Secondary Amine, ThioetherThe secondary amine is basic and will be protonated at low pH, which is ideal for good peak shape in reversed-phase HPLC.[1][2] It is also readily ionizable for mass spectrometry. The thioether group has weak UV absorbance.[6]
UV Chromophore WeakThe molecule lacks a strong UV-absorbing chromophore. Detection will likely require low wavelengths (200-220 nm).[7]
Volatility Moderate (as free base)The free base form, after neutralization, is expected to be sufficiently volatile for GC analysis.

Recommended Analytical Strategies

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. We present three methods that cover a range of applications from routine purity analysis to trace-level quantification in complex matrices.

G cluster_0 Overall Analytical Workflow cluster_1 Method Selection start Sample Containing 2-thia-6-azaspiro[3.5]nonane HCl hplc HPLC-UV (Purity, Formulation) start->hplc Choose Method gcms GC-MS (Purity, Identification) start->gcms Choose Method lcmsms LC-MS/MS (Trace Quantification, Bioanalysis) start->lcmsms Choose Method prep_hplc Direct Dilution hplc->prep_hplc prep_gcms Basification & LLE gcms->prep_gcms lcmsms->prep_hplc analysis Instrumental Analysis prep_hplc->analysis prep_gcms->analysis data Data Processing & Quantification analysis->data

Figure 1: High-level overview of the analytical method selection process.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the routine quantification of 2-thia-6-azaspiro[3.5]nonane hydrochloride in bulk material and simple formulations where high sensitivity is not required. The strategy relies on separating the analyte on a C18 column and detecting its weak UV absorbance at a low wavelength.

Scientific Rationale
  • Reversed-Phase Chromatography: As a water-soluble salt, the compound is well-suited for reversed-phase chromatography.

  • Acidified Mobile Phase: The secondary amine in the structure can interact with residual silanol groups on the silica-based column, leading to poor peak shape (tailing).[1][2] Using an acidic mobile phase (e.g., with formic acid) ensures the amine is fully protonated (cationic), which minimizes these secondary interactions and results in sharp, symmetrical peaks.

  • UV Detection: While not highly sensitive, UV detection at a low wavelength (~210 nm) is a simple and robust method for quantifying the API at moderate concentrations.[7]

Detailed Protocol

3.2.1 Reagents and Materials

  • 2-thia-6-azaspiro[3.5]nonane hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Deionized water (18.2 MΩ·cm)

3.2.2 Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Prepare samples to have a final concentration within the calibration range using the same diluent as the standards.

3.2.3 Instrumental Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210 nm

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent selectivity and structural confirmation, making it suitable for purity analysis and identification of related substances. It requires a sample preparation step to convert the non-volatile hydrochloride salt into its more volatile free base.

Scientific Rationale
  • Volatility of Free Base: While the hydrochloride salt is non-volatile, the corresponding free base of 2-thia-6-azaspiro[3.5]nonane is expected to have sufficient volatility for GC analysis.

  • Sample Preparation: A liquid-liquid extraction (LLE) under basic conditions is a classic and effective technique to neutralize the salt, rendering the analyte extractable into an organic solvent.

  • Mass Spectrometric Detection: MS detection provides high selectivity, allowing for quantification even in the presence of co-eluting impurities. The resulting mass spectrum serves as a fingerprint for identity confirmation.[8]

G cluster_0 GC-MS Sample Preparation Workflow start Aqueous Sample (Analyte as HCl salt) basify Add NaOH (aq) to pH > 11 start->basify 1. Neutralize extract Add Organic Solvent (e.g., Dichloromethane) basify->extract 2. Extract vortex Vortex/Mix extract->vortex separate Separate Layers vortex->separate collect Collect Organic Layer separate->collect 3. Isolate dry Dry over Na₂SO₄ collect->dry 4. Dry inject Inject into GC-MS dry->inject 5. Analyze

Figure 2: Workflow for converting the hydrochloride salt to the free base for GC-MS.

Detailed Protocol

4.2.1 Reagents and Materials

  • All reagents from Method 1, plus:

  • Dichloromethane (DCM, HPLC grade)

  • Sodium hydroxide (NaOH), 1 M solution

  • Anhydrous sodium sulfate (Na₂SO₄)

4.2.2 Standard and Sample Preparation

  • Aqueous Stock (1 mg/mL): Prepare as in section 3.2.2, but use only deionized water as the solvent.

  • Calibration Standards (in DCM): a. In separate vials, add known volumes of the aqueous stock to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg). b. Add 1 mL of 1 M NaOH to each vial and vortex. c. Add 2 mL of DCM to each vial. Cap and vortex vigorously for 1 minute. d. Centrifuge briefly to separate the layers. e. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous Na₂SO₄. f. Transfer the dried DCM solution to a GC vial.

  • Sample Preparation: Treat sample solutions in the same manner as the calibration standards.

4.2.3 Instrumental Conditions

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan m/z 40 - 400

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, making it the gold standard for bioanalysis (e.g., in plasma or urine) and for detecting trace-level impurities or degradation products.[9][10][11]

Scientific Rationale
  • High Sensitivity & Selectivity: LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring a specific fragmentation of the parent ion to a product ion (Multiple Reaction Monitoring or MRM).[12] This allows for quantification at pg/mL or ng/mL levels, even in highly complex sample matrices.

  • Electrospray Ionization (ESI): The secondary amine on the molecule is easily protonated, making it an excellent candidate for positive-mode ESI (ESI+), which is a soft ionization technique that keeps the parent molecule intact.

  • Direct Analysis: As with HPLC-UV, this method analyzes the hydrochloride salt directly without derivatization, simplifying sample preparation.

Detailed Protocol

5.2.1 Reagents and Materials

  • Same as Method 1.

5.2.2 Standard and Sample Preparation

  • Prepare stock and working standards as described in section 3.2.2. For bioanalytical applications, standards should be prepared in the same biological matrix as the unknown samples. Sample preparation may require additional cleanup steps like protein precipitation or solid-phase extraction (SPE).

5.2.3 Instrumental Conditions

ParameterRecommended Setting
LC-MS/MS System Waters Xevo TQ-S or equivalent
LC Conditions Use the same LC parameters as in Method 1 (Section 3.2.3)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 150 L/hr
Desolvation Gas 800 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (Q1): m/z 144.1 ([M+H]⁺ for C₇H₁₃NS) Product Ion (Q3): To be determined empirically, start with m/z 70.1 and 84.1

Note: The optimal product ions and collision energies must be determined by infusing a solution of the reference standard and performing a product ion scan.

Conclusion

The three analytical methods presented provide a comprehensive toolkit for the quantitative analysis of 2-thia-6-azaspiro[3.5]nonane hydrochloride. The HPLC-UV method offers a simple, robust solution for routine analysis of concentrated samples. The GC-MS method provides superior selectivity and definitive structural confirmation for purity assessments. Finally, the LC-MS/MS method delivers the highest sensitivity and selectivity required for trace-level quantification in complex matrices. The choice of method should be guided by the specific analytical challenge, including the sample matrix, required limits of quantification, and available instrumentation. All methods require formal validation to demonstrate their suitability for their intended purpose.

References

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? Available at: [Link][9]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link][1]

  • Vogeser, M., & Seger, C. (2010). Current developments in LC-MS for pharmaceutical analysis. Analyst, 135(4), 674-683. Available at: [Link][10]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]

  • Tsuji, K. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 72(7), 785-788. Available at: [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link][12]

  • Olsen, B. A., et al. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link][11]

  • Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491-496. Available at: [Link][8]

  • Salman, N. D. (2025). GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. International Journal of Environmental Sciences. Available at: [Link]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thioethers 1–5 in CH3CN (2×10⁻⁵ M). Available at: [Link][6]

  • Appretech Scientific Limited. (n.d.). 2-thia-6-azaspiro[3.5]nonane hydrochloride. Available at: [Link][5]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][7]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Selwood, A. I., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(12), 6035-6056. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • da Silva, A. B., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules, 27(22), 8051. Available at: [Link][4]

  • Google Patents. (2010). US20100190658A1 - Colorimetric assay for the visual detection of primary and secondary amines.
  • ResearchGate. (n.d.). Fig. S2 – S16 † for the changes in UV-Visible spectra of ANH after.... Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

Sources

Application Note: High-Yield Functionalization Protocols for 2-Thia-6-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The integration of spirocyclic scaffolds into drug discovery programs has revolutionized the design of small molecules. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer superior physicochemical properties, including enhanced aqueous solubility, reduced flat-molecule aggregation, and improved metabolic stability compared to their planar heteroaromatic counterparts[1].

2-Thia-6-azaspiro[3.5]nonane hydrochloride is a highly specialized building block featuring a spiro[3.5]nonane core. It consists of a four-membered thietane ring (2-thia) and a six-membered piperidine ring (6-aza) sharing a single spiro carbon.

  • The Thietane Ring: Provides a unique sulfur exit vector that can act as a soft hydrogen-bond acceptor or serve as a metabolic soft spot that can be deliberately oxidized to a sulfoxide or sulfone.

  • The Piperidine Nitrogen: Serves as the primary synthetic handle. However, because the nitrogen is at position 6, it is separated from the bulky spiro carbon (C4) by only a single methylene group (C5). This proximity induces moderate steric hindrance, necessitating highly efficient activation strategies for functionalization.

Because this compound is supplied as a hydrochloride salt , the secondary amine is protonated and non-nucleophilic. All functionalization workflows must account for the in situ liberation of the free base using an appropriate non-nucleophilic base, while ensuring the thietane sulfur remains unreactive and unoxidized during the transformation.

General Considerations for Handling

  • Hygroscopicity: Hydrochloride salts of secondary amines can be hygroscopic. Store the reagent in a desiccator and weigh under inert atmosphere if precise stoichiometry is critical.

  • Base Selection: To liberate the free base, tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are preferred for acylations and alkylations. For transition-metal catalyzed cross-couplings, strong inorganic bases like Sodium tert-butoxide (NaOtBu) are required.

  • Sulfur Sensitivity: The thietane sulfur is a soft nucleophile. Avoid using strong alkylating agents (e.g., methyl iodide in excess) without protecting the sulfur, as sulfonium salt formation can compete with N-alkylation.

Experimental Protocols & Mechanistic Insights

Protocol A: N-Acylation (Amide Bond Formation) via HATU

Causality & Design: Traditional coupling reagents like EDC/HOBt often suffer from sluggish kinetics when applied to sterically encumbered secondary amines like those adjacent to a spiro center. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The 7-aza nitrogen of the HOAt leaving group generated by HATU provides anchimeric assistance—acting as an intramolecular base to guide the spirocyclic amine into the reactive ester, dramatically accelerating the coupling[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq). The excess base is critical here: 1.0 eq neutralizes the HCl salt of the amine, 1.0 eq drives the HATU activation, and 1.0 eq acts as a kinetic buffer. Stir at room temperature for 15 minutes to form the active OAt ester.

  • Amine Addition: Add 2-thia-6-azaspiro[3.5]nonane hydrochloride (1.05 mmol, 1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). The multiple washes remove DMF and the water-soluble HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).

HATU_Coupling A Carboxylic Acid + HATU + DIPEA B OAt Active Ester Intermediate A->B Activation D N-Acyl Spirocycle (Amide Product) B->D Nucleophilic Attack C Spirocyclic Amine (Free Base) C->D Amine Addition

Mechanistic pathway of HATU-mediated amide coupling with the spirocyclic amine.

Protocol B: Reductive Amination via STAB

Causality & Design: Reductive amination is the premier method for appending alkyl chains to secondary amines. Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride (NaBH₃CN) because STAB is milder, less toxic, and exhibits superior selectivity for reducing the intermediate iminium ion over the starting aldehyde/ketone[3].

Step-by-Step Methodology:

  • Free-Basing: In a 50 mL round-bottom flask, suspend 2-thia-6-azaspiro[3.5]nonane hydrochloride (1.0 mmol) in 1,2-Dichloroethane (DCE) (10 mL). Add TEA (1.0 mmol, 1.0 eq) and stir for 10 minutes to liberate the free base.

  • Imine Formation: Add the target aldehyde or ketone (1.0 mmol). Add glacial acetic acid (1.0 mmol, 1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add STAB (1.5 mmol, 1.5 eq). The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.

  • Reaction: Stir under a nitrogen atmosphere for 12–16 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the alkylated product.

Reductive_Amination A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Condensation B Spirocyclic Amine (HCl Salt + TEA) B->C Condensation D Iminium Ion Intermediate C->D -H2O (AcOH cat.) E N-Alkyl Spirocycle Product D->E NaBH(OAc)3 Reduction

Stepwise mechanism of reductive amination using sodium triacetoxyborohydride.

Protocol C: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Causality & Design: Direct SNAr is often ineffective for attaching electron-rich or neutral aryl rings to secondary amines. Palladium-catalyzed C–N cross-coupling bridges this gap. For sterically hindered secondary amines like our spirocycle, the choice of ligand is paramount. RuPhos is specifically designed to facilitate the reductive elimination step and prevent unwanted β-hydride elimination, making it the optimal ligand for secondary aliphatic amines[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 2-thia-6-azaspiro[3.5]nonane hydrochloride (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and NaOtBu (2.5 mmol, 2.5 eq). Note: The excess NaOtBu is required to neutralize the HCl salt and participate in the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture in an oil bath at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Isolation: Concentrate the filtrate and purify the crude residue via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected analytical parameters and yields for the functionalization of 2-thia-6-azaspiro[3.5]nonane hydrochloride using the established protocols.

Functionalization TypeReagents / CatalystBase (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
N-Acylation HATU (1.1 eq)DIPEA (3.0 eq)DMF252–485–95
Reductive Amination STAB (1.5 eq), AcOH (1.0 eq)TEA (1.0 eq)DCE2512–1675–90
N-Arylation Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%)NaOtBu (2.5 eq)Toluene851265–85

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Carreira, E. M.; Fessard, T. C. Chemical Reviews, 2014, 114(16), 8257–8322. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Carpino, L. A. Journal of the American Chemical Society, 1993, 115(10), 4397–4398. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P.; Buchwald, S. L. Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting the synthesis of 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Synthetic Protocols & Stability Ticket ID: TZN-35-HCl-SYN Support Level: Tier 3 (Senior Application Scientist)

System Overview & Synthetic Logic

Welcome to the technical support hub for 2-thia-6-azaspiro[3.5]nonane hydrochloride . This scaffold is a critical bioisostere for piperidine and cyclohexyl groups, offering unique physicochemical properties due to the high


 character and the specific geometry of the spiro-thietane fusion.

The synthesis hinges on constructing a strained four-membered thietane ring onto a six-membered piperidine core. The primary failure points in this protocol are oligomerization during cyclization , sulfur oxidation , and hygroscopic salt handling .

Master Synthetic Workflow

The following diagram outlines the validated route starting from the commercial precursor, ensuring the correct spiro-quaternary carbon formation.

SynthesisWorkflow Start Start: Dimethyl N-Boc-4,4- piperidinedicarboxylate Step1 Step 1: Reduction (LiAlH4 / THF) Start->Step1 Inter1 Intermediate A: N-Boc-4,4-bis(hydroxymethyl)piperidine Step1->Inter1 Step2 Step 2: Activation (MsCl / Et3N / DCM) Inter1->Step2 Inter2 Intermediate B: Bis-Mesylate Precursor Step2->Inter2 Step3 Step 3: Thietane Cyclization (Na2S·9H2O / EtOH / Reflux) Inter2->Step3 CRITICAL STEP: High Dilution Required Inter3 Intermediate C: N-Boc-2-thia-6-azaspiro[3.5]nonane Step3->Inter3 Step4 Step 4: Deprotection & Salt Formation (4M HCl in Dioxane) Inter3->Step4 Final Final Product: 2-Thia-6-azaspiro[3.5]nonane HCl Step4->Final

Caption: Validated synthetic pathway for 2-thia-6-azaspiro[3.5]nonane HCl. The cyclization (Step 3) is the rate-limiting step for yield.

Critical Troubleshooting Modules

Module A: The Thietane Cyclization (The "Bottleneck")

Issue: Users frequently report yields <20% or the formation of insoluble gummy polymers during the reaction of the bis-mesylate with sodium sulfide.

Technical Insight: The formation of a 4-membered ring is kinetically disfavored compared to intermolecular polymerization. If the local concentration of the bis-mesylate is too high, the sulfide nucleophile will attack two different piperidine molecules, linking them into a polymer chain rather than closing the ring.

Protocol Optimization:

  • Solvent System: Use Ethanol/Water (4:1) . The water is essential to solubilize

    
    , while ethanol solubilizes the organic precursor.
    
  • Order of Addition (Reverse Addition):

    • Do NOT add

      
       to the mesylate.
      
    • DO add the bis-mesylate solution dropwise into a refluxing solution of

      
      .
      
  • Dilution Factor: The concentration of the mesylate in the addition funnel should be low (<0.1 M), and the addition rate must be slow (over 2-4 hours) to maintain "infinite dilution" conditions.

Diagnostic Check:

Symptom Probable Cause Corrective Action
White precipitate forms immediately Polymerization (Intermolecular reaction) Decrease feed rate; Increase solvent volume in the receiving flask.

| Yellow/Orange discoloration | Polysulfide formation (


) | Use fresh, colorless 

crystals. Wash crystals with water before weighing. | | Starting material remains | Hydrolysis of mesylate | Ensure reagents are dry; check if Ethanol is too wet (use absolute EtOH for the organic feed). |
Module B: Sulfur Oxidation & Stability

Issue: The product turns yellow/brown upon storage, or NMR shows new peaks downfield (sulfoxide/sulfone).

Technical Insight: Thietanes are electron-rich sulfides and are highly prone to oxidation by atmospheric oxygen, especially in the presence of light or trace metals. Oxidation leads to the sulfoxide (S=O) or sulfone (O=S=O), which changes the polarity and bioactivity of the molecule.

Protocol Standards:

  • Degassing: All solvents used in Step 3 and workup must be degassed (sparged with Argon/Nitrogen for 20 mins) prior to use.

  • Workup: Avoid bleach (hypochlorite) for cleaning glassware while product is present; it instantly oxidizes the thietane. Use peroxide test strips to ensure no peroxides are present in ether/THF used for extraction.

  • Storage: Store the free base under Argon at -20°C. The HCl salt is more stable to oxidation but should still be kept cold and dark.

Module C: Deprotection & Salt Isolation

Issue: The final HCl salt is a hygroscopic gum rather than a solid, making it difficult to weigh.

Technical Insight: Spiro-amines often form hygroscopic salts. Using aqueous HCl or methanol during deprotection traps water in the lattice.

Solidification Protocol:

  • Reagent: Use 4M HCl in Dioxane (anhydrous).

  • Solvent: Dissolve the N-Boc intermediate in a minimal amount of dry Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Precipitation: Add the HCl/Dioxane dropwise at 0°C. A white solid should precipitate.

  • Trituration: If a gum forms, decant the supernatant and triturale the residue vigorously with anhydrous

    
      or pentane . Repeat 3 times until a free-flowing powder is obtained.
    

Frequently Asked Questions (FAQs)

Q1: Can I use 1,3-dibromide instead of the bis-mesylate for the cyclization? A: Yes, but the bis-mesylate is generally preferred. The mesylation of the diol (Intermediate A) is often cleaner and higher yielding than bromination (using


 or 

), which can cause rearrangements in hindered spiro systems. If using the dibromide, ensure it is freshly prepared to avoid hydrolysis.

Q2: The final product smells terrible. Is this normal? A: Yes. Thietanes have a characteristic, potent sulfur/garlic odor, even at low concentrations.

  • Mitigation: Perform all reactions in a well-ventilated fume hood. Treat waste streams with dilute bleach only after the product has been isolated and removed, to neutralize residual sulfur species in the waste.

Q3: My NMR shows a split in the methylene protons of the thietane ring. Is it impure? A: Not necessarily. In the spiro[3.5] system, the thietane ring can exhibit "puckering." Depending on the N-substituent and solvent, the geminal protons on the thietane ring (C1 and C3 of the thietane) may appear chemically non-equivalent (diastereotopic) due to the fixed conformation of the piperidine ring, appearing as complex multiplets rather than simple singlets or triplets.

Q4: Can I scale this up to 100g? A: Scaling the cyclization (Step 3) is non-linear. Simply increasing the vessel size often leads to heat transfer issues and higher local concentrations, favoring polymerization.

  • Recommendation: For >20g batches, run multiple parallel reactions or use a Continuous Flow Reactor to maintain precise residence times and high dilution kinetics.

Troubleshooting Decision Tree

Use this logic flow to diagnose impurity profiles in your final LC-MS.

TroubleshootingTree Start Analyze LC-MS / NMR of Crude Product CheckMass Is the Mass (M+H) Correct? Start->CheckMass MassHigh Mass is M + 16 or M + 32 CheckMass->MassHigh No (Too High) MassPoly Mass is 2M, 3M, or Polymer CheckMass->MassPoly No (Multiples) MassLow Mass corresponds to Open Chain / Diol CheckMass->MassLow No (Too Low) Diagnosis1 Diagnosis: Sulfur Oxidation (Sulfoxide/Sulfone) MassHigh->Diagnosis1 Action1 Action: Degas solvents; Check for peroxides; Store under Argon. Diagnosis1->Action1 Diagnosis2 Diagnosis: Oligomerization MassPoly->Diagnosis2 Action2 Action: Increase dilution factor; Slow down addition rate. Diagnosis2->Action2 Diagnosis3 Diagnosis: Hydrolysis or Incomplete Cyclization MassLow->Diagnosis3 Action3 Action: Dry reagents (Na2S); Ensure reflux temp is reached. Diagnosis3->Action3

Caption: Diagnostic logic for identifying impurity origins based on mass spectrometry data.

References

  • General Thietane Synthesis: Nishizono, N., et al. "Synthesis of thietanose nucleosides via double nucleophilic displacement." Tetrahedron, 2007. (Validates the diol-mesylate-sulfide route).

  • Spiro-Piperidine Methodologies: Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines." Journal of Medicinal Chemistry.
  • Spiro[3.3] Analog Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed., 2010.[1] (Foundational work on spiro-azetidine/oxetane synthesis, applicable by analogy to thietanes).

  • Thietane Stability: "Thietanes: Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry III.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical control of azaspirocyclic scaffolds. Azaspiro[3.5]nonanes are highly valued in modern drug discovery as metabolically stable bioisosteres for piperidines and morpholines. However, constructing the quaternary spirocenter often yields poor diastereomeric ratios (d.r.) due to the subtle steric and electronic differences between the two faces of the pre-spirocyclic intermediate.

This guide provides field-proven, mechanistically grounded solutions to overcome diastereoselectivity issues during the synthesis of azaspiro[3.5]nonane derivatives.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Rhodium-catalyzed cyclopropanation of an exocyclic azacycle is yielding a nearly 1:1 mixture of diastereomers. How can I improve facial selectivity? A1: Poor diastereoselectivity in dirhodium-catalyzed cyclopropanations of unsymmetrical exomethylene azacycles typically stems from insufficient steric differentiation between the re and si faces of the alkene.

  • Mechanistic Causality: To force the donor/acceptor rhodium carbenoid to attack from a single face, you must artificially increase the steric bulk of the adjacent heteroatom or functional group.

  • Solution: Introduce a strong hydrogen-bond donor like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP interacts directly with the oxygen or nitrogen centers of the substrate, creating a massive, transient steric shield. In1[1], adding 5.0 equivalents of HFIP shifted the d.r. from negligible to 10:1, while simultaneously boosting the enantiomeric excess (e.e.) to 98%.

Q2: I am using a domino radical bicyclization approach, but my cis/trans ratio is poor and I am seeing premature quenching. What is the root cause? A2: This is a classic issue of thermodynamic versus kinetic control. If you are using AIBN as your radical initiator, the required reflux temperatures (typically ~80–90 °C) provide enough thermal energy to overcome the activation barriers for both diastereomeric transition states, leading to a thermodynamic mixture. Furthermore, high temperatures accelerate the premature reduction of the intermediate radical by the hydrogen donor (e.g., Bu3SnH).

  • Mechanistic Causality: Lowering the temperature suppresses the higher-energy transition state, enforcing strict kinetic control that favors the trans configuration.

  • Solution: Switch your initiator from AIBN to triethylborane (Et₃B). Et₃B efficiently initiates alkoxyaminyl radical formation at room temperature.2[2] demonstrate that room-temperature initiation with Et₃B significantly improves both the d.r. and the overall yield by minimizing premature aryl radical reduction.

Q3: When reducing my lactam precursor to the final 7-azaspiro[3.5]nonane, I observe epimerization. How do I prevent this? A3: Epimerization during lactam reduction with Lithium Aluminum Hydride (LiAlH₄) usually occurs if the reaction is allowed to exotherm or if the quench is not strictly controlled.

  • Solution: Maintain the internal temperature strictly below -5 °C during the addition of LiAlH₄ and employ a Fieser quench (water, 15% NaOH, water) at low temperatures to 3 before isolation[3].

Section 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes in the synthesis of azaspiro[3.5]nonanes and related spirocycles.

Reaction PathwayVariable ModifiedMechanistic EffectResulting YieldStereochemical Outcome
Rh-Catalyzed Cyclopropanation No AdditiveMinimal facial differentiation42%~1:1 d.r., Moderate e.e.
Rh-Catalyzed Cyclopropanation + HFIP (5.0 equiv)H-bond induced steric shielding69%10:1 d.r., 98% e.e.
Radical Bicyclization AIBN (Reflux)Thermal equilibrium (Thermodynamic)28%Poor d.r., high side-products
Radical Bicyclization Et₃B (Room Temp)Strict kinetic control>60%High trans preference
Section 3: Validated Standard Operating Procedure (SOP)

Protocol: Highly Diastereoselective Rhodium-Catalyzed Cyclopropanation for Azaspiro[3.5]nonane Synthesis This self-validating protocol utilizes H-bonding additives to enforce facial selectivity.

Materials:

  • Exomethylene azacycle precursor (0.2 mmol)

  • Aryldiazoacetate (1.5 equiv)

  • Rh₂(S-p-PhTPCP)₄ catalyst (1 mol%)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5.0 equiv)

  • Anhydrous CH₂Cl₂ (2.0 mL)

  • 4 Å Molecular Sieves (oven-dried)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the exomethylene azacycle precursor (0.2 mmol) and 4 Å molecular sieves.

  • Solvent & Additive: Inject 2.0 mL of anhydrous CH₂Cl₂. Add HFIP (5.0 equiv) via a micro-syringe. (Causality Note: The HFIP immediately coordinates with the heteroatoms, establishing the steric bulk required for high d.r.)

  • Catalyst Addition: Add the Rh₂(S-p-PhTPCP)₄ catalyst (1 mol%). Stir the mixture at -78 °C for 15 minutes to equilibrate the hydrogen-bonded complex.

  • Carbene Generation: Dissolve the aryldiazoacetate (1.5 equiv) in 1.0 mL of CH₂Cl₂ and add it dropwise over 1 hour using a syringe pump. (Self-Validation Check: The slow addition prevents catalyst dimerization and ensures the active carbenoid reacts exclusively with the sterically shielded alkene.)

  • Completion & Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the diazo compound via IR spectroscopy (disappearance of the ~2100 cm⁻¹ diazo stretch).

  • Purification: Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst. Concentrate under reduced pressure.

  • Stereochemical Validation: Before column chromatography, analyze the crude mixture via chiral Supercritical Fluid Chromatography (SFC) to confirm a d.r. of >10:1 and an e.e. of >90%. Purify via flash chromatography on silica gel.

Section 4: Diagnostic Workflow for Diastereoselectivity

Optimization A Low d.r. in Azaspiro[3.5]nonane Synthesis B Identify Cyclization Mechanism A->B C Carbene/Cyclopropanation (e.g., Rh-Catalyzed) B->C Pathway 1 D Radical Bicyclization (e.g., Domino Reactions) B->D Pathway 2 E Add HFIP (5.0 equiv) to increase steric shielding C->E H-Bonding Control F Switch Initiator: AIBN (Reflux) -> Et3B (RT) D->F Kinetic Control G Verify by SFC/HPLC Target: d.r. > 10:1 E->G F->G

Diagnostic workflow for resolving diastereoselectivity issues in azaspiro[3.5]nonane synthesis.

References
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at:[Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at:[Link]

Sources

Technical Support Center: Stability and Handling of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building blocks. 2-Thia-6-azaspiro[3.5]nonane hydrochloride is a highly valuable scaffold in modern drug discovery, utilized to populate three-dimensional chemical space and mitigate early drug clearance[1]. However, the inherent angle strain of the 4-membered thietane ring, combined with the nucleophilicity of the sulfur atom and the reactivity of the secondary amine, demands rigorous formulation controls.

This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and prevent degradation in your solution-phase workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why does my stock solution of 2-thia-6-azaspiro[3.5]nonane HCl show +16 Da and +32 Da mass shifts on LC-MS over time? A: These mass shifts are the classic signature of S-oxidation . The thietane moiety contains a highly nucleophilic sulfur atom. In the presence of dissolved oxygen or trace peroxides (commonly found in aged ethereal solvents, unpurified DMSO, or aerated aqueous buffers), the sulfur atom is readily oxidized to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). Altering the oxidation state of the sulfur fundamentally changes the ring's geometry, polarity, and hydrogen-bonding profile, which will invalidate downstream biological assays. Causality & Solution: The reaction is driven by reactive oxygen species (ROS). Always degas solvents using inert gas sparging (Argon) prior to dissolution to physically displace dissolved O₂.

Q: I am observing rapid scaffold degradation and loss of the parent mass when formulating in basic buffers (pH > 8.5). What is the mechanism? A: You are observing base-catalyzed elimination and nucleophilic ring-opening. Four-membered thietane rings possess significant angle strain. When exposed to strong aqueous bases or high-pH buffers, the thietane ring can undergo an E2 elimination reaction to form a highly reactive thiete (an unsaturated 4-membered ring), or completely open to form a thiolate[2]. Furthermore, at pH > 8.5, the protective hydrochloride salt of the piperidine nitrogen dissociates. The resulting free secondary amine can act as an intermolecular nucleophile, accelerating the destruction of the strained thietane rings in adjacent molecules. Causality & Solution: The degradation is driven by hydroxide nucleophilicity and strain release. Maintain formulation buffers at a mildly acidic pH (4.0–6.0) to keep the amine protonated and the thietane intact.

Q: My LC-MS shows a +29 Da shift when storing the compound in accelerated stability chambers. What is this artifact? A: A +29 Da shift indicates N-nitrosation (formation of an N-nitroso derivative). This is a well-documented artifactual degradation pathway for secondary amines during accelerated stability testing, particularly if saturated sodium nitrite (NaNO₂) solutions are used for humidity control in the testing chamber[3]. Volatile NOₓ species diffuse into the solution and react with the free-based fraction of the piperidine amine. Causality & Solution: Avoid nitrite-based humidity controls. Substitute with potassium iodide (KI) solutions, and ensure the amine remains fully protonated as a hydrochloride salt.

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability matrix of 2-thia-6-azaspiro[3.5]nonane HCl under various environmental conditions.

Table 1: Stability Matrix of 2-Thia-6-azaspiro[3.5]nonane HCl in Solution

Solvent SystemEnvironmental ConditionExpected Primary DegradantEstimated Half-Life (

)
DMSO (Standard) Aerated, 25°C, Light exposureSulfoxide (+16 Da)3 – 5 Days
DMSO (Anhydrous) Degassed (Ar), -20°C, DarkNone (Stable)> 6 Months
Aqueous Buffer pH 5.0, Degassed, 4°CNone (Stable)> 3 Months
Aqueous Buffer pH 9.0, Aerated, 25°CThiete / Ring-Opened< 24 Hours
Methanol/Water NaNO₂ vapor exposure, 40°CN-Nitroso (+29 Da)< 48 Hours

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the chemical vulnerabilities of the scaffold and the recommended workflow to bypass them.

DegradationPathways A 2-thia-6-azaspiro[3.5]nonane HCl (Intact Scaffold) B S-Oxidation (+16 Da / +32 Da) A->B Dissolved O2 / Peroxides (Neutral/Any pH) C Ring-Opening / Elimination (Thiete Formation) A->C OH- Nucleophilic Attack (pH > 8.5) D N-Nitrosation (Secondary Amine Degradation) A->D Trace Nitrites / NOx (Accelerated Stability Chambers)

Fig 1. Primary degradation pathways of 2-thia-6-azaspiro[3.5]nonane HCl in solution.

PreparationWorkflow S1 1. Solvent Prep Degas with Argon S2 2. Buffer Addition Verify pH 4.0 - 6.0 S1->S2 S3 3. Dissolution Gentle Agitation (No Heat) S2->S3 S4 4. QC & Storage LC-MS Baseline, -20°C S3->S4

Fig 2. Self-validating workflow for formulating stable spirocyclic amine stock solutions.

Part 4: Self-Validating Formulation Protocol (SOP)

To ensure scientific integrity and absolute reproducibility, utilize the following self-validating protocol for preparing 10 mM stock solutions. This methodology explicitly controls for the causal factors of degradation outlined above.

Step 1: Solvent Deoxygenation (Prevents S-Oxidation)

  • Action: Transfer HPLC-grade water or anhydrous DMSO into a clean septum-sealed vial. Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes using a submerged needle, with a secondary needle acting as a vent.

  • Causality: Physical displacement of dissolved

    
     halts the primary kinetic pathway for thietane oxidation.
    
  • Validation: If available, use a dissolved oxygen (DO) probe to confirm DO levels are < 1 ppm before proceeding.

Step 2: Buffer Preparation & pH Verification (Prevents Ring-Opening)

  • Action: If preparing an aqueous stock, utilize a non-nucleophilic buffer (e.g., Acetate or Citrate) adjusted strictly to pH 5.0.

  • Causality: Maintaining a pH below the

    
     of the piperidine nitrogen (~9.5) ensures the molecule remains a protonated hydrochloride salt. This prevents the amine from acting as a nucleophile and protects the strained thietane ring from hydroxide-catalyzed E2 elimination[2].
    
  • Validation: Measure the buffer pH prior to adding the API. Do not attempt to adjust the pH after the compound is dissolved, as localized high-pH zones from base addition will cause immediate micro-degradation.

Step 3: Dissolution and Aliquoting (Minimizes Handling Stress)

  • Action: Weigh the 2-thia-6-azaspiro[3.5]nonane HCl powder under an inert atmosphere if possible. Add the degassed solvent to the powder. Agitate gently via vortexing. Do not sonicate with heat , as thermal energy accelerates strain-release degradation.

  • Causality: Aliquoting into single-use amber vials prevents repeated freeze-thaw cycles, which can cause solute concentration gradients and localized pH shifts.

Step 4: Baseline LC-MS Validation (The Self-Validating Check)

  • Action: Immediately pull a 1 µL aliquot of the freshly prepared stock and run it via LC-MS.

  • Causality: Establishes a Day 0 purity baseline.

  • Validation: The chromatogram must show >98% purity for the parent mass, with +16 Da (sulfoxide) and +32 Da (sulfone) peaks strictly below the limit of quantitation (LOQ). Store remaining aliquots at -20°C under an Argon blanket.

References

1. - Chemical Reviews (ACS Publications). 2. - The Journal of Organic Chemistry (ACS Publications). 3. - PubMed (National Institutes of Health).

Sources

Technical Support Center: Troubleshooting & Purification of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building blocks. As drug discovery increasingly relies on high-Fsp³ architectures to improve metabolic stability and "escape from flatland"[1],[2], spirocyclic amines like 2-thia-6-azaspiro[3.5]nonane hydrochloride (CAS 2648942-10-1) have become critical scaffolds.

However, the unique combination of a basic piperidine nitrogen and a strained thietane (4-membered sulfur ring) introduces specific synthetic and purification challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, explaining the causality behind common experimental failures and providing self-validating workflows to isolate high-purity material.

Part 1: Troubleshooting FAQs

Q1: My LC-MS analysis shows a major impurity at +16 Da and a minor one at +32 Da. What is happening, and how do I remove it?

The Causality: You are observing the oxidation of the thioether to a sulfoxide (+16 Da) and sulfone (+32 Da)[3]. The 4-membered thietane ring is highly strained, which increases the electron density on the sulfur atom, making it exceptionally nucleophilic and prone to oxidation by atmospheric oxygen or trace peroxides found in ethereal solvents (e.g., THF, Dioxane). The Solution: Thioether oxidation is difficult to reverse cleanly. You must separate the impurities. Because the sulfoxide is significantly more polar than the parent thioether, you should free-base the compound and purify it via reverse-phase HPLC (RP-HPLC) or normal-phase silica chromatography. To prevent recurrence, always purge your storage vials with Argon and avoid using aged ethereal solvents during Boc-deprotection.

Q2: After Boc-deprotection with HCl/Dioxane, my product "oils out" into a sticky gum instead of precipitating as a powder. How do I fix this?

The Causality: Amine hydrochlorides are highly hygroscopic[4]. If your reaction vessel was exposed to ambient humidity, or if your solvents were not strictly anhydrous, the salt will absorb water and collapse into a gum. Furthermore, trapped inorganic salts and unreacted Boc-precursors can disrupt the crystal lattice. The Solution: Perform an anti-solvent recrystallization. Dissolve the gum in a minimal volume of dry, warm methanol (a polar protic solvent that breaks the gum). Slowly add anhydrous methyl tert-butyl ether (MTBE). MTBE lowers the dielectric constant of the solution, selectively forcing the pure spirocyclic HCl salt to crystallize while leaving non-polar organic impurities in the mother liquor.

Q3: I tried to free-base the HCl salt for a coupling reaction, but my isolated yield was less than 30%. Where did my compound go?

The Causality: Spirocyclic amines possess a highly three-dimensional structure that inherently increases their aqueous solubility[2]. If you simply added NaOH and extracted with dichloromethane (DCM), a significant portion of the free amine remained partitioned in the aqueous layer. The Solution: You must alter the ionic strength of the aqueous phase. Saturate the basic aqueous layer with solid NaCl ("salting out") before extraction. Additionally, verify that the pH is >12; the estimated pKa of this secondary amine is ~10.2, meaning a weak base like NaHCO₃ will not fully deprotonate the salt.

Part 2: Quantitative Data & Impurity Profiling

To successfully track impurities during your workflows, use the following validated analytical parameters.

Table 1: Physicochemical & Analytical Profile of 2-Thia-6-azaspiro[3.5]nonane

ParameterValueAnalytical Significance
Monoisotopic Mass (Free Base) 143.076 Da[5]Target mass for LC-MS. Look for [M+H]⁺ at m/z 144.08 [5].
Sulfoxide Impurity Mass 159.07 DaMajor oxidation byproduct. Appears as [M+H]⁺ at m/z 160.08 .
Sulfone Impurity Mass 175.07 DaOver-oxidation byproduct. Appears as [M+H]⁺ at m/z 176.07 .
Estimated pKa ~10.2Dictates extraction conditions. Aqueous phase must be pH > 12.
Solubility (HCl Salt) H₂O, MeOH, DMSOHighly soluble in protic solvents.
Anti-Solvents (HCl Salt) MTBE, Et₂O, HexaneUse MTBE for controlled crystallization to prevent oiling out.

Part 3: Experimental Methodologies

Protocol A: Anti-Solvent Recrystallization (Desalting & De-gumming)

Use this protocol to remove inorganic salts and unreacted non-polar organics from crude HCl salts.

  • Dissolution: Transfer 1.0 g of the crude, gummy 2-thia-6-azaspiro[3.5]nonane hydrochloride to a dry 50 mL round-bottom flask under Argon.

  • Protic Disruption: Add 3–5 mL of anhydrous Methanol (MeOH). Heat gently to 40°C while stirring until the gum completely dissolves into a clear solution. (Self-Validation: If solid white particulates remain, they are likely insoluble inorganic salts like NaCl. Filter the solution through a PTFE syringe filter before proceeding).

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add anhydrous MTBE dropwise. Continue adding until the solution becomes persistently cloudy (the "cloud point").

  • Crystallization: Stop stirring and allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C fridge overnight.

  • Isolation: Filter the resulting white crystalline powder over a glass frit. Wash the filter cake with 10 mL of ice-cold MTBE and dry under high vacuum for 4 hours.

Protocol B: Free-Basing, Extraction, and Re-Salting (Removing Oxidation Byproducts)

Use this protocol if LC-MS indicates sulfoxide contamination.

  • Free-Basing: Suspend 1.0 g of the crude HCl salt in 10 mL of DCM. Add 10 mL of 2M NaOH (aqueous).

  • Salting Out: Add 3.0 g of solid NaCl to the biphasic mixture and stir vigorously for 15 minutes. (Self-Validation: Stop stirring, let the layers separate, and spot the aqueous layer on pH paper. It must read pH ≥ 12).

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional 10 mL portions of DCM. Combine the organic layers.

  • Chromatography: Concentrate the DCM to ~5 mL. Load directly onto a silica gel column. Elute with a gradient of DCM/MeOH (containing 1% NH₄OH). The non-polar free thioether will elute first, leaving the highly polar sulfoxide impurities on the column.

  • Re-Salting: Pool the pure fractions, concentrate to an oil, and dissolve in 10 mL of anhydrous Et₂O. Chill to 0°C and add 1.1 equivalents of 4M HCl in Dioxane dropwise. The pure 2-thia-6-azaspiro[3.5]nonane hydrochloride will precipitate immediately as a pristine white powder.

Part 4: Visualizations

Oxidation A 2-Thia-6-azaspiro[3.5]nonane (Thioether) B Sulfoxide (+16 Da) Impurity A->B O2 / Peroxides (Trace Metals) C Sulfone (+32 Da) Impurity B->C Excess Oxidant

Mechanistic pathway of thietane oxidation to sulfoxide and sulfone impurities.

Workflow Crude Crude HCl Salt (Contaminated) FreeBase Free-Basing (NaOH/DCM) Extract into Organic Phase Crude->FreeBase Aqueous Aqueous Waste (Inorganic Salts) FreeBase->Aqueous Phase Separation Organic Organic Phase (Free Amine + Organics) FreeBase->Organic Phase Separation Chromatography Silica/RP-HPLC (Remove Sulfoxides) Organic->Chromatography Resalt Re-salting (HCl in Dioxane) Precipitation Chromatography->Resalt Pure Pure Spirocycle HCl Salt Resalt->Pure

Workflow for the isolation and purification of the spirocyclic amine hydrochloride.

Part 5: References

  • Title: PubChemLite - 2-thia-6-azaspiro[3.5]nonane hydrochloride (C7H13NS) Source: PubChemLite / University of Luxembourg URL:

  • Title: Modular, automated flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: Asynt URL:

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:

  • Title: Synthesis and oxidation of some azole-containing thioethers Source: Beilstein Journal of Organic Chemistry URL:

  • Title: Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Source: Journal of Chemical Education (ACS Publications) URL:

Sources

dealing with hygroscopicity of 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-thia-6-azaspiro[3.5]nonane hydrochloride (CAS: 2648942-10-1).

Mechanistic Insight: Why is this compound so hygroscopic?

The core issue stems from the molecular architecture of the spirocyclic amine. The 2-thia-6-azaspiro[3.5]nonane framework contains a highly basic secondary amine housed within a sterically strained, polar spiro-fused ring system. When protonated to form the hydrochloride salt, the resulting ionic lattice possesses high energy. However, the chloride counterion is a highly charge-dense hydrogen-bond acceptor.

When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH) , atmospheric water molecules bind to the chloride ions. The hydration energy rapidly overcomes the lattice energy, causing the solid to absorb moisture and dissolve into a saturated solution droplet—a process known as deliquescence[1]. Understanding this causality is the foundation for all our troubleshooting and handling protocols.

Diagnostic & Mitigation Workflow

HygroscopicityMitigation Start 2-thia-6-azaspiro[3.5]nonane HCl Exposed to Ambient Air DVS Run Dynamic Vapor Sorption (0-95% RH Cycle) Start->DVS Decision Mass Change at 80% RH? DVS->Decision LowHygro < 2% Mass Gain (Slightly Hygroscopic) Decision->LowHygro Minimal Affinity HighHygro > 15% Mass Gain (Very Hygroscopic) Decision->HighHygro High Affinity ActionLow Store in Desiccator Standard Rapid Weighing LowHygro->ActionLow ActionHigh Isolate in Glovebox (RH < ERH) HighHygro->ActionHigh FailCheck Does Deliquescence Still Occur? ActionHigh->FailCheck Reformulate Screen Alternative Salts (Mesylate, Citrate) FailCheck->Reformulate Yes (Unstable)

Diagnostic workflow for assessing and mitigating moisture uptake in spirocyclic hydrochloride salts.

Troubleshooting Guide

Symptom: The powder turns into a sticky, gummy residue on the weighing paper.

  • Causality: The ambient RH in your laboratory has exceeded the salt's DRH. The material is actively absorbing water mass and undergoing deliquescence, causing the particles to stick together[1].

  • Solution: Immediately transfer the material to a vacuum oven. Dry at a moderate temperature (e.g., 60-80°C) under vacuum. Do not use a standard benchtop oven at high temperatures (>100°C), as hydrochloride salts can lose hydrogen chloride gas, degrading the compound back to the free base[2]. Perform future weighing in a glovebox.

Symptom: Unexplained mass drift (increasing weight) during analytical weighing.

  • Causality: Continuous dynamic moisture sorption. As the highly polar spirocyclic salt sits on the balance, it continuously pulls water from the air, artificially inflating the recorded mass[3].

  • Solution: Utilize low-static, moisture-resistant weighing paper. Implement the self-validating "Ultra-Dry Weighing Protocol" (see SOP 2 below) using an ultramicrobalance in a low-humidity environment[1].

Symptom: Precipitation or polymorphic changes observed during liquid formulation.

  • Causality: Moisture-induced crystal form change (devitrification). The introduction of water can cause the displacement of the hydrochloride counterion or force the compound into a different hydrate polymorph, altering its solubility profile[3].

  • Solution: If the hydrochloride salt proves too unstable for your formulation pipeline, initiate a salt screening study. Converting the API to a mesylate, citrate, or succinate salt often drastically reduces hygroscopicity while maintaining the necessary aqueous solubility[2][4]. Alternatively, consider a co-crystallization approach[5].

Standard Operating Procedures (SOPs)

SOP 1: Dynamic Vapor Sorption (DVS) Profiling

This protocol is a self-validating system designed to differentiate between reversible surface moisture adsorption and irreversible hydrate formation.

  • Sample Preparation: Deposit 10–20 mg of 2-thia-6-azaspiro[3.5]nonane hydrochloride onto a tared quartz DVS sample pan.

  • Baseline Conditioning: Dry the sample in-situ at 0% RH using a dry nitrogen stream until the mass change is strictly <0.002% per minute.

    • Causality: This establishes a true, anhydrous mass baseline, ensuring all subsequent data reflects pure water uptake.

  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium ( dm/dt < 0.002%/min) is achieved.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments, applying the same equilibrium criteria.

  • System Validation (Hysteresis Check): Compare the final mass at the end of the 0% RH desorption cycle to the initial dry baseline. If the final mass is significantly higher, the hysteresis loop has failed to close. This mathematically validates that water has been permanently incorporated into the crystal lattice (hydrate formation or polymorphic shift), rather than just temporarily resting on the surface[3].

SOP 2: Ultra-Dry Weighing and Transfer Protocol

This protocol uses a blank-control validation mechanism to ensure environmental integrity during the handling of deliquescent materials.

  • Environment Setup: Purge a glovebox with dry nitrogen until the internal RH is strictly below the salt's Efflorescence Relative Humidity (ERH) (ideally <10% RH)[1].

  • Static Mitigation: Activate an anti-static bar inside the chamber.

    • Causality: Ultra-dry environments strip moisture that normally dissipates static. Without an anti-static bar, the light spirocyclic powder will scatter due to electrostatic repulsion, ruining yield accuracy.

  • Blank Validation (Critical Step): Place a blank piece of moisture-resistant weighing paper on the ultramicrobalance. Tare the balance, wait 60 seconds, and record any mass drift.

    • Validation: If the blank drifts by more than 0.01 mg, your environmental control is failing (moisture is still present). Abort the weigh-in and re-purge the chamber[1].

  • Sample Transfer: Once the blank is validated, rapidly transfer the 2-thia-6-azaspiro[3.5]nonane HCl, record the mass, and immediately seal the storage vial with Parafilm before removing it from the glovebox.

Quantitative Data: Hygroscopicity Classifications

To standardize your handling procedures, refer to the following classification table based on mass increase (


) at 80% RH during DVS testing.
Hygroscopicity ClassMass Increase (

) at 80% RH
Physical State RiskHandling Directive for 2-thia-6-azaspiro[3.5]nonane HCl
Non-hygroscopic

< 0.2%
StableStandard benchtop handling.
Slightly hygroscopic 0.2% ≤

< 2.0%
Surface adsorptionStore in desiccator; rapid weighing on benchtop.
Moderately hygroscopic 2.0% ≤

< 15.0%
Hydrate formationWeigh in humidity-controlled environment (RH < 30%).
Very hygroscopic

≥ 15.0%
DeliquescenceStrict glovebox handling (RH < 10%); inert atmosphere.

Frequently Asked Questions (FAQs)

Q: Can we dry the deliquesced 2-thia-6-azaspiro[3.5]nonane HCl in a standard benchtop oven? A: No. Drying hydrochloride salts at high temperatures in ambient pressure can lead to the loss of hydrogen chloride gas, degrading the salt back to the free base[2]. Use a vacuum oven at moderate temperatures, and if processing HCl solutions, perform evaporation in a fume hood to safely vent acidic vapors[1].

Q: Should we abandon the hydrochloride salt and use the free base to avoid moisture issues? A: While the free base of spirocyclic amines is typically non-hygroscopic, it often suffers from poor aqueous solubility, which will severely bottleneck your downstream pharmacokinetic assays. Instead of reverting to the free base, consider screening alternative salt forms (e.g., mesylate, citrate) which often exhibit lower hygroscopicity while maintaining solubility[2][4].

Q: Why does mixing this salt with certain excipients cause it to absorb moisture even faster? A: If you mix a hygroscopic salt with a Non-Hygroscopic Water-Soluble Substance (NHWSS), the polar NHWSS molecules will pull the available water for their own hydration. This continuous withdrawal of water forces the hygroscopic spirocyclic salt to pull even more moisture from the environment to reach equilibrium, accelerating the overall rate of moisture gain.

References

  • Salt Selection in Drug Development - Pharmaceutical Technology. Available at: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Available at:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. Available at:[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance - PharmOutsourcing. Available at: [Link]

Sources

catalyst selection for reactions involving 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Catalyst Selection & Reaction Optimization Applicable Scaffold: 2-Thia-6-azaspiro[3.5]nonane hydrochloride (CAS: 2648942-10-1) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

The Challenge: You are working with a "Janus" molecule. The 6-aza domain (piperidine ring) offers a standard secondary amine nucleophile for functionalization. However, the 2-thia domain (thietane ring) presents two critical liabilities:

  • Catalyst Poisoning: The sulfur atom is a soft Lewis base that irreversibly coordinates to soft transition metals (Pd, Pt, Rh), quenching catalytic activity.

  • Ring Strain: The 4-membered thietane ring is susceptible to ring-opening polymerization or C–S bond insertion under forcing conditions or in the presence of strong Lewis acids.

The Solution: Success requires a "Hard/Soft Mismatch" strategy. You must use ligands that bind Palladium more tightly than the thietane sulfur does, or switch to "harder" metals (Copper) that are less thiophilic.

Catalyst Selection Guide (Decision Matrix)

Scenario A: -Arylation (Buchwald-Hartwig Coupling)

The most common bottleneck. Standard Pd(OAc)₂/BINAP protocols will likely fail due to sulfur poisoning.

ParameterRecommendationTechnical Rationale
Catalyst Source Pd-G3 or Pd-G4 Precatalysts (e.g., RuPhos-Pd-G4)Avoid Pd(OAc)₂ or Pd₂dba₃. In situ catalyst generation is too slow; the sulfur will sequester the Pd before the ligand can bind. Precatalysts ensure the active L-Pd(0) species is formed immediately upon base activation [1].
Ligand Class Dialkylbiaryl Phosphines (Buchwald Ligands)Ligands like RuPhos or BrettPhos are bulky and electron-rich. They create a steric shell around the Pd center that permits amine approach but disfavors the approach of the thietane sulfur [2].
Base NaOtBu or LiHMDS Strong, soluble bases are required to deprotonate the amine rapidly. Avoid weak bases (Carbonates) unless the aryl halide is highly activated, as slow reactions favor catalyst death.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are preferred. Avoid DMF/DMAc if possible, as they can stabilize catalyst resting states that are prone to sulfur displacement.
Scenario B: Amide Coupling (Acylation)

Less catalytic, but solubility is the killer here.

  • Trouble: The HCl salt is insoluble in DCM or THF.

  • Fix: Do not use pyridine as a base/solvent (it competes for acylation). Use a biphasic system (DCM/Aq. Na₂CO₃) or pre-neutralize the salt (see Protocol 3.1).

Critical Workflows & Protocols

Protocol 3.1: "In-Situ" Free-Basing for Cross-Coupling

The HCl salt is acidic. Adding it directly to a Buchwald reaction consumes your base and generates chloride ions which can inhibit catalysis.

  • Suspend: Place 1.0 equiv of 2-thia-6-azaspiro[3.5]nonane HCl in Toluene (0.2 M).

  • Neutralize: Add 1.05 equiv of KOtBu (solid) at Room Temperature.

  • Agitate: Stir vigorously for 10 minutes. The mixture will become a milky suspension (KCl precipitation).

  • Catalyst Addition: Add the Aryl Halide (1.0 equiv), Base (1.2 equiv NaOtBu), and Pd-Precatalyst (1–3 mol%) directly to this suspension.

  • Heat: Ramp immediately to reaction temperature (65–80°C). Do not let the catalyst sit at RT with the sulfur-amine.

Protocol 3.2: The "Sulfur-Masking" Strategy (Oxidation)

If your target allows a sulfone (


), oxidize the sulfur before  the metal-catalyzed step. Sulfones do not poison Palladium.
  • Protect: Boc-protect the amine (Standard Boc₂O/TEA conditions).

  • Oxidize: Treat with Oxone® (2.5 equiv) in MeOH/Water at 0°C → RT.

    • Note: Avoid mCPBA if possible, as the benzoic acid byproduct can be hard to remove from the amine salt.

  • Deprotect: Remove Boc (4M HCl/Dioxane).

  • Couple: The resulting 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide behaves like a standard piperidine in coupling reactions.

Visual Troubleshooting Logic

CatalystLogic Start START: Reaction Goal? Type Reaction Type? Start->Type Arylation N-Arylation (C-N Bond) Type->Arylation Cross-Coupling Amide Amide Coupling Type->Amide Acylation SulfurStatus Can Sulfur be Oxidized to Sulfone first? Arylation->SulfurStatus YesOx Route A: Oxidize S to SO2 Then Standard Buchwald SulfurStatus->YesOx Yes (Preferred) NoOx Route B: Thietane must remain SulfurStatus->NoOx No (Must keep S) CatSelect Catalyst Selection: 1. RuPhos-Pd-G4 (2-5 mol%) 2. Base: NaOtBu 3. Solvent: Dioxane NoOx->CatSelect Failure Did Route B Fail? CatSelect->Failure Copper Switch to Ullmann: CuI (10%) + L-Proline DMSO, 90°C Failure->Copper Yes, Pd died Solubility Issue: HCl Salt Insolubility Amide->Solubility Schotten Biphasic Schotten-Baumann: DCM + Sat. NaHCO3 Solubility->Schotten

Figure 1: Decision tree for selecting reaction conditions based on sulfur tolerance and reaction type.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction turn black and precipitate immediately upon heating? A: This is "Pd-Black" formation. The thietane sulfur displaced your phosphine ligands, destabilizing the Palladium(0), which then aggregated into inactive metal particles.

  • Fix: Switch to a Precatalyst (Pd-G4) system. Do not use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand, as the induction period allows sulfur to intercept the metal [3].

Q2: Can I use Lewis Acids (AlCl₃, BF₃) to catalyze reactions on the amine? A: High Risk. The 4-membered thietane ring is strained. Strong Lewis acids can coordinate to the sulfur, promoting C–S bond cleavage and ring-opening polymerization (cationic polymerization). If Lewis acidity is needed, use milder reagents like ZnCl₂ or Magnesium salts.

Q3: I see a +16 mass shift in my LCMS. What happened? A: You have oxidized the sulfur to a Sulfoxide (S=O) . This is common if the reaction mixture was not thoroughly degassed. Thietanes are easily oxidized by atmospheric oxygen in the presence of transition metals.

  • Fix: Sparge solvents with Argon for 15 minutes. Add a radical inhibitor like BHT if the reaction involves radical pathways.

Q4: Is the HCl salt hygroscopic? A: Yes, spiro-amine salts are often hygroscopic. Weighing it in humid air can lead to incorrect stoichiometry (under-loading the amine).

  • Fix: Dry the salt in a vacuum oven (40°C) over P₂O₅ before use, or treat it as a hydrate and adjust molecular weight calculations.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019, 75 , 4199-4211.

  • Dunetz, J. R., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Journal of Organic Chemistry, 2016, 81 , 1246–1253.

  • Vertex Pharmaceuticals. "Sulfur Poisoning Effects on Modern Catalysts." ResearchGate/MDPI Contextual Data.

Validation & Comparative

A Comparative Guide to the Biological Potential of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced target specificity, improved metabolic stability, and better physicochemical properties. This guide focuses on the largely unexplored potential of 2-thia-6-azaspiro[3.5]nonane hydrochloride derivatives.

While direct experimental data on this specific scaffold remains limited in publicly available literature, this guide will provide a comprehensive comparative analysis of its potential biological activities. By examining the known biological roles of structurally related thia-azaspirocycles and analogous spirocyclic systems, we can extrapolate and predict the most promising therapeutic avenues for derivatives of 2-thia-6-azaspiro[3.5]nonane. This document will delve into three key areas of potential activity: anticancer, antimicrobial, and GPR119 agonism, providing supporting data from analogous compounds, detailed experimental protocols for evaluation, and a comparative look at established alternatives.

Predicted Biological Activities and Comparative Analysis

Based on the biological activities reported for structurally similar compounds, we can hypothesize that 2-thia-6-azaspiro[3.5]nonane derivatives are most likely to exhibit efficacy in the following areas:

  • Anticancer Activity: The incorporation of sulfur-containing heterocycles and spirocyclic frameworks is a known strategy in the design of novel anticancer agents.

  • Antimicrobial Activity: Thiazolidinone and other sulfur-containing rings are common pharmacophores in compounds with antibacterial and antifungal properties.

  • GPR119 Agonism: Spirocyclic scaffolds have been successfully employed in the design of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and obesity.[1]

Anticancer Potential: A Comparative Look at Thia-Azaspiro Analogs

Derivatives of the closely related 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated notable in vitro cytotoxicity against various human cancer cell lines.[2] This suggests that the 2-thia-6-azaspiro[3.5]nonane core could serve as a valuable template for new anticancer drugs.

Comparative Efficacy Data (IC50, µM)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative of 1-thia-4-azaspiro[4.5]decane HCT-116 (Colon)9.7 - 120.1 (as nM)[2]
HepG2 (Liver)>100 (as ppm)[2]
PC-3 (Prostate)>100 (as ppm)[2]
Doxorubicin (Standard) HCT-116 (Colon)4.99[3]
HepG2 (Liver)7.3 - 12.2[3][4]
PC-3 (Prostate)Not specified
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] Derivative K-562 (Leukemia)4 ± 2[5]
HeLa (Cervical)12 ± 6[5]
Jurkat (T-cell Leukemia)8 ± 2[5]
CT26 (Colon)3 ± 1[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., HepG2, PC-3, HCT-116) cell_seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound (Incubate 48-72h) compound_prep->treatment add_mtt 5. Add MTT Reagent (Incubate 2-4h) solubilize 6. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate calculate_viability 8. Calculate % Cell Viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Causality in Experimental Choices: The MTT assay is selected for its reliability, high-throughput capability, and its basis in measuring metabolic activity, which is a hallmark of viable cells. The incubation time of 48-72 hours allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects. Doxorubicin is chosen as a positive control due to its well-characterized, potent anticancer activity across a broad range of cancer types.[3][4][6][7][8]

Antimicrobial Potential: Comparison with Known Agents

The thiazolidinone core, a substructure of some thia-azaspiro compounds, is a well-established pharmacophore in antimicrobial drug discovery.[9] This suggests that 2-thia-6-azaspiro[3.5]nonane derivatives could possess antibacterial and/or antifungal properties.

Comparative Efficacy Data (MIC, µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Spiro-thiazolidinone Derivative 31.25>31.25[9]
Ampicillin (Standard) 12.5[10]
Ciprofloxacin (Standard) 0.310.005[10]
Thiadiazine Derivative Good activityNo activity[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate 96-well Plate with Bacteria and Compound incubate 4. Incubate at 37°C for 18-24h inoculate->incubate visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) determine_mic 6. Determine MIC (Lowest concentration with no growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality in Experimental Choices: The broth microdilution method is a gold standard for determining MIC values due to its quantitative nature and reproducibility.[11][12][13] Staphylococcus aureus and Escherichia coli are chosen as representative Gram-positive and Gram-negative bacteria, respectively, which are common human pathogens. Ampicillin and Ciprofloxacin are selected as controls because they are widely used antibiotics with different mechanisms of action, providing a broad comparative spectrum.[10][11][12][13][14]

GPR119 Agonist Potential: A Novel Avenue for Diabetes Treatment

Spirocyclic structures have been successfully utilized to develop potent agonists for GPR119, a promising target for type 2 diabetes.[15] The rigid conformation of the 2-thia-6-azaspiro[3.5]nonane scaffold could be advantageous for fitting into the GPR119 binding pocket.

Comparative Efficacy Data (EC50, nM)

Compound/DrugCell LineEC50 (nM)Reference
7-Azaspiro[3.5]nonane Derivative HEK293/GPR119Potent (specific value not stated)[15]
AR231453 (Standard) HEK293/GPR1191.121 - 1.355[16][17]
PSN632408 (Standard) HEK293/GPR1191060[16]
Oleoylethanolamide (Endogenous Ligand) HEK293/GPR119~1000[17]

Experimental Protocol: HTRF cAMP Assay for GPR119 Agonism

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the accumulation of cyclic AMP (cAMP) in cells expressing GPR119, a direct indicator of receptor activation.

HTRF_cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing GPR119 cell_dispensing 2. Dispense cells into 384-well plate cell_culture->cell_dispensing compound_addition 3. Add Test Compound (serial dilutions) incubation 4. Incubate at RT (30-60 min) compound_addition->incubation reagent_addition 5. Add HTRF Reagents (cAMP-d2 and anti-cAMP-cryptate) detection_incubation 6. Incubate at RT (60 min) reagent_addition->detection_incubation read_plate 7. Read Plate on HTRF-compatible reader detection_incubation->read_plate calculate_ratio 8. Calculate HTRF Ratio determine_ec50 9. Determine EC50 Value calculate_ratio->determine_ec50

Caption: Workflow for the HTRF cAMP assay to measure GPR119 activation.

Causality in Experimental Choices: The HTRF cAMP assay is a highly sensitive and robust method for quantifying GPR119 activation, as this receptor is Gs-coupled and its activation directly leads to cAMP production.[16][17][18][19][20] HEK293 cells are commonly used for expressing recombinant receptors due to their reliable growth characteristics and low endogenous GPCR expression. AR231453 and PSN632408 are well-characterized, potent synthetic GPR119 agonists, making them excellent positive controls.[16][17][18][19][20]

Conclusion and Future Directions

The 2-thia-6-azaspiro[3.5]nonane hydrochloride scaffold represents a novel and promising area for drug discovery. While direct biological data is currently sparse, the known activities of structurally related thia-azaspirocycles and other spirocyclic compounds provide a strong rationale for investigating its potential in anticancer, antimicrobial, and metabolic disease research. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of new derivatives. Future research should focus on the synthesis of a focused library of 2-thia-6-azaspiro[3.5]nonane derivatives and their subsequent screening in the assays described herein. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing spirocyclic system.

References

  • Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119 - PMC. (2014, March 31). NCBI. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. (n.d.). NCBI. [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The effect of nickel ions on the susceptibility of bacteria to ciprofloxacin and ampicillin. (n.d.). [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC. (n.d.). NCBI. [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC. (2022, November 17). NCBI. [Link]

  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell ﺗﻘﯾﯾ - Iraqi Journal of Pharmaceutical Sciences. (n.d.). [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). [Link]

  • (PDF) Comparative Evaluation of Three In Vitro Techniques in the Interaction of Ampicillin and Ciprofloxacin against Staphylococcus aureus and Escherichia coli . - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Fig. 1. GPR119 activation by OEA and AR231453 via G protein-dependent... - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC50 values of individual drugs and their combination treatment on HCT116 and HepG2 cell lines. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC. (n.d.). NCBI. [Link]

  • Comparative Evaluation of Three In Vitro Techniques in the Interaction of Ampicillin and Ciprofloxacin against Staphylococcus aureus and Escherichia coli | Request PDF - ResearchGate. (2025, December 24). ResearchGate. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (n.d.). PubMed. [Link]

  • Rapid and Simple Morphological Assay for Determination of Susceptibility/Resistance to Combined Ciprofloxacin and Ampicillin, Independently, in Escherichia coli - PMC. (n.d.). NCBI. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (2018, May 1). PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC. (n.d.). NCBI. [Link]

  • GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases - NIH. (2012, October 10). National Institutes of Health. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). [Link]

  • Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (n.d.). [Link]

  • Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity - PMC. (2023, April 3). NCBI. [Link]

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review - ResearchGate. (2026, February 4). ResearchGate. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives - Science Publications. (n.d.). Science Publications. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC. (2025, January 31). NCBI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). NCBI. [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed. (2021, May 19). PubMed. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (2016, February 25). Allied Academies. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - MDPI. (2025, July 14). MDPI. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC. (n.d.). NCBI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - ResearchGate. (2021, July 9). ResearchGate. [Link]

Sources

Comparative Guide: 2-Thia-6-azaspiro[3.5]nonane Hydrochloride vs. Common Spirocyclic Scaffolds

[1]

Executive Summary

2-Thia-6-azaspiro[3.5]nonane hydrochloride represents a specialized "second-generation" spirocyclic scaffold.[1] Unlike the ubiquitous 2-oxa-6-azaspiro[3.3]heptane (which serves as a hydrophilic, compact spacer), the [3.5] thia-analog functions as a lipophilic, bulky bioisostere for piperidine and morpholine rings.[1]

This guide analyzes the trade-offs of deploying this scaffold in medicinal chemistry, specifically focusing on its utility in modulating LogP , metabolic stability , and vectorial alignment .

Part 1: Structural & Physicochemical Analysis[2]

The Scaffold Landscape

To understand the utility of 2-thia-6-azaspiro[3.5]nonane, it must be benchmarked against the industry standards.[1]

Feature2-Thia-6-azaspiro[3.5]nonane 2-Oxa-6-azaspiro[3.3]heptane Morpholine
Structure Thietane fused to PiperidineOxetane fused to AzetidineSingle 6-membered ring
Ring Size 4-membered / 6-membered4-membered / 4-membered6-membered
Heteroatoms Sulfur (S), Nitrogen (N)Oxygen (O), Nitrogen (N)Oxygen (O), Nitrogen (N)
Lipophilicity High (Lipophilic)Low (Hydrophilic)Low/Moderate
Steric Bulk High (Obtuse angle)Low (Compact)Moderate (Chair conformer)
pKa (Conj.[1] Acid) ~8.5 - 9.5 (Est.)~7.8 - 8.28.36
Primary Use Filling hydrophobic pockets; increasing residence time.[1]Lowering LogP; improving solubility.General linker; H-bond acceptor.[1]
Key Physicochemical Drivers
  • Lipophilicity Modulation (The Sulfur Effect): The replacement of the oxetane oxygen with a thietane sulfur significantly increases lipophilicity (

    
    ). This is critical when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) or penetrate cell membranes efficiently.[1]
    
  • Conformational Rigidity: The spiro[3.5] system locks the nitrogen lone pair vector more rigidly than a standard piperidine, reducing the entropic penalty upon binding.

  • Metabolic "Soft Spot": Unlike the metabolically inert oxetane, the thietane sulfur is a "soft" metabolic handle. It can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    ) in vivo. This can be a liability or a design feature (active metabolite strategy).

Part 2: Decision Logic & Visualization[1]

The following decision tree illustrates when to select the 2-thia-6-azaspiro[3.5]nonane scaffold over the standard 2-oxa-6-azaspiro[3.3]heptane.

ScaffoldSelectionStartLead Compound Optimization(Linker/Scaffold Selection)Q1Is the current scaffoldtoo lipophilic (High LogP)?Start->Q1Q2Does the binding pocketrequire bulk/hydrophobic contact?Q1->Q2No (LogP is acceptable/low)Oxa33Select 2-Oxa-6-azaspiro[3.3]heptane(Lowers LogP, Compact)Q1->Oxa33Yes (Need to lower LogP)Thia35Select 2-Thia-6-azaspiro[3.5]nonane(Maintains LogP, Bulky)Q2->Thia35Yes (Need hydrophobic bulk)MorphSelect Morpholine(Standard H-bond acceptor)Q2->MorphNo (Standard fit needed)

Figure 1: Decision logic for selecting between Thia-spiro[3.5] and Oxa-spiro[3.3] scaffolds based on lipophilicity and steric requirements.[1]

Part 3: Experimental Protocol - Metabolic Stability Assessment

Because the thietane ring introduces a sulfur atom susceptible to S-oxidation, verifying metabolic stability is the most critical validation step for this scaffold.[1]

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

1
Materials
  • Test Compounds: 2-thia-6-azaspiro[3.5]nonane derivative (1 µM final conc).

  • Reference: 2-oxa-6-azaspiro[3.3]heptane derivative (1 µM).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH cofactor solution.

  • Sampling:

    • Extract aliquots (50 µL) at time points:

      
       minutes.
      
    • Quench immediately into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.[1][2]

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope (

      
      ) to determine half-life: 
      
      
      .
    • Calculate

      
      .
      
Expected Results & Interpretation
  • Oxa-spiro[3.3]: Typically shows high stability (

    
     min) due to the metabolic inertness of the oxetane ether.
    
  • Thia-spiro[3.5]: May show moderate stability.[1] Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks in the MS trace.

    • Decision Point: If

      
       min, the sulfur is a metabolic liability. Consider oxidizing the sulfur to the sulfone (
      
      
      ) synthetically before testing, as the sulfone is often metabolically stable and highly polar.

Part 4: Synthetic Accessibility & Functionalization

The 2-thia-6-azaspiro[3.5]nonane hydrochloride is typically supplied as a secondary amine salt.[1] The most common workflow involves coupling this amine to an aryl halide (SNAr) or a carboxylic acid (Amide Coupling).

Workflow Visualization

The following diagram outlines the functionalization and potential metabolic fate of the scaffold.

SyntheticWorkflowScaffold2-Thia-6-azaspiro[3.5]nonane(HCl Salt)CouplingAmide Coupling(HATU, DIPEA, DMF)Scaffold->CouplingReagentR-COOH(Carboxylic Acid)Reagent->CouplingProductAmide Product(Lipophilic)Coupling->ProductMetabolismLiver Microsomes(CYP450 / FMO)Product->MetabolismIn VivoSulfoxideSulfoxide (S=O)(Chiral Center Created)Metabolism->SulfoxideSulfoneSulfone (O=S=O)(Stable, Polar)Sulfoxide->Sulfone

Figure 2: Synthetic coupling workflow and subsequent metabolic oxidation pathways (S-oxidation).[1]

Synthesis Note (For Reference)

While usually purchased, the de novo synthesis of the [3.5] thia-scaffold typically involves:

  • Double Alkylation: Reacting N-protected-4-piperidone with a 1,3-dihalothio-propane equivalent (often requiring specific masking groups).[1]

  • Reduction: Reducing the resulting spiro-ketone/lactam if necessary.[1]

  • Deprotection: Removal of the N-protecting group (Boc/Cbz) to yield the HCl salt.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4] Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008).[5] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • BenchChem. (2025).[6] Comparative Analysis of Azaspiro Scaffolds.Link

  • PubChem. (2025). Compound Summary: 2-thia-6-azaspiro[3.5]nonane.[1][7]Link

Definitive Guide: In Vitro and In Vivo Evaluation of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Thia-6-azaspiro[3.5]nonane hydrochloride represents a high-value, spirocyclic scaffold designed to replace traditional "flat" heterocycles like piperidine and thiomorpholine in drug discovery. Belonging to the class of spiro[3.5]nonanes , this scaffold offers a distinct vector orientation and physicochemical profile compared to its more common isomer, 2-thia-7-azaspiro[3.5]nonane.

This guide outlines the critical experimental frameworks required to benchmark this scaffold against standard alternatives. By leveraging the "Escape from Flatland" strategy, researchers can utilize this moiety to improve metabolic stability, lower lipophilicity (LogD), and mitigate off-target toxicity (e.g., hERG inhibition).

Part 1: Structural Rationale & Comparative Analysis

The "Escape from Flatland" Paradigm

The transition from planar rings to spirocyclic systems increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates.

Comparison of Core Scaffolds:

FeaturePiperidine (Baseline)Thiomorpholine (S-Analog)2-Thia-6-azaspiro[3.5]nonane (The Challenger)
Dimensionality 2D (Chair conformation)2D (Chair conformation)3D (Rigid Spirocyclic)
Vector Orientation Linear/EquatorialLinear/EquatorialAngled/Defined Exit Vector
Metabolic Liability High (Oxidation at

-C)
High (S-oxidation,

-C)
Low (Spiro-C blocks

-oxidation)
Lipophilicity (LogD) ModerateModerate/HighTunable (Lower than Piperidine)
Solubility ModerateLowHigh (Disrupted Crystal Lattice)
Structural Visualization

The following diagram illustrates the structural evolution and the distinct geometric properties of the 2-thia-6-azaspiro[3.5]nonane scaffold.

ScaffoldComparison cluster_attributes Key Advantages Piperidine Piperidine (Flat, 2D) Generic Linker SpiroScaffold 2-Thia-6-azaspiro[3.5]nonane (3D, Rigid) Bioisostere Piperidine->SpiroScaffold Bioisosteric Replacement (+Fsp3, +Solubility) Thiomorpholine Thiomorpholine (Flat, S-containing) Metabolic Liability Thiomorpholine->SpiroScaffold Rigidification (Reduced Entropy Loss) MetStab Metabolic Stability SpiroScaffold->MetStab Vector Novel Exit Vector SpiroScaffold->Vector IP Intellectual Property SpiroScaffold->IP

Caption: Structural evolution from flat heterocycles to the 3D spiro-scaffold, highlighting key medicinal chemistry advantages.

Part 2: In Vitro Evaluation Protocols[1]

To validate the utility of 2-thia-6-azaspiro[3.5]nonane analogs, a hierarchical screening cascade is required.

Microsomal Metabolic Stability Assay

Objective: Determine the Intrinsic Clearance (


) to verify if the spiro-fusion protects against oxidative metabolism (e.g., P450-mediated N-dealkylation).

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the test compound (2-thia-6-azaspiro analog) and reference (Piperidine analog) in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein, Human/Rat).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard like Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Expected Outcome: Spiro-analogs typically exhibit a 2-5x reduction in


  compared to piperidines due to steric hindrance at the 

-carbon adjacent to the nitrogen.
Physicochemical Profiling (LogD & pKa)

Objective: Assess lipophilicity and basicity, which dictate membrane permeability and solubility.

  • LogD (Shake-Flask Method): Partition coefficient between Octanol and Buffer (pH 7.4).

    • Target: LogD < 3.0 for optimal oral bioavailability.

    • Trend: The thietane ring (sulfur) increases lipophilicity slightly vs. oxetane but remains lower than cyclohexyl analogs.

  • pKa Determination (Potentiometric Titration):

    • Significance: The spiro-fusion often lowers the pKa of the piperidine nitrogen (typically ~1-2 units lower than piperidine's ~10.8), improving permeability at physiological pH.

Safety Pharmacology: hERG Inhibition

Objective: Evaluate cardiotoxicity risk. "Flat" lipophilic amines (like piperidines) often bind the hERG channel. Spiro-cycles disrupt this binding mode.

Protocol (Patch Clamp):

  • Cell Line: CHO cells stably expressing hERG channels.

  • Perfusion: Perfuse cells with extracellular solution containing test compound (concentrations: 0.1, 1, 10, 30 µM).

  • Recording: Measure tail current amplitude using whole-cell patch clamp.

  • Analysis: Calculate

    
    .
    
    • Success Criterion:

      
       (or significantly higher than the piperidine reference).
      

Part 3: In Vivo Evaluation Protocols

Compounds passing the in vitro gates proceed to pharmacokinetic (PK) evaluation.[1]

Pharmacokinetic (PK) Study in Rats

Objective: Determine Bioavailability (%F) and Half-life (


).

Experimental Design:

  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (adjust based on solubility).

  • Dosing:

    • Arm A: IV Bolus (1 mg/kg).

    • Arm B: Oral Gavage (PO) (5 mg/kg).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.

Data Interpretation Table:

ParameterDefinitionIdeal Trend (Spiro vs. Flat)

Total ExposureHigher (Due to metabolic stability)

Peak ConcentrationComparable

Half-lifeExtended (Reduced clearance)
%F BioavailabilityImproved (Better solubility/permeability balance)

Part 4: Decision Logic & Workflow

The following flowchart guides the "Go/No-Go" decision process when evaluating 2-thia-6-azaspiro[3.5]nonane analogs.

EvaluationWorkflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Start Synthesize 2-Thia-6-azaspiro Analog MetStab Microsomal Stability (Target: < 20 µL/min/mg) Start->MetStab PhyChem LogD / pKa / Solubility MetStab->PhyChem hERG hERG Inhibition (Target: IC50 > 10 µM) Decision1 Pass Criteria? hERG->Decision1 PhyChem->hERG RatPK Rat PK (IV/PO) (Target: %F > 30%) Decision1->RatPK Yes Stop Discard / Redesign Decision1->Stop No Efficacy Disease Model Efficacy RatPK->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: Step-by-step evaluation workflow for spirocyclic analogs, ensuring only robust candidates proceed to in vivo stages.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Link

Sources

A Senior Application Scientist's Guide to the Validation of 2-Thia-6-azaspiro[3.5]nonane Hydrochloride as a Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the principle of bioisosterism—the replacement of a chemical moiety with another that retains similar biological activity—is a cornerstone of rational drug design.[1] This strategy is pivotal for optimizing lead compounds, aiming to enhance efficacy, modulate pharmacokinetic profiles, reduce toxicity, and secure novel intellectual property.[2][3] Bioisosteres are broadly classified as classical (substituents with similar steric and electronic properties) and non-classical (functionally mimicking groups that do not strictly share size or electronic character).[1][4]

The piperidine ring is one of the most ubiquitous scaffolds in FDA-approved drugs, prized for its favorable physicochemical properties and synthetic accessibility.[5] However, its prevalence presents significant challenges, including predictable metabolic liabilities (oxidation at the carbons alpha to the nitrogen) and a crowded patent landscape.[5] This has catalyzed a dedicated search for robust piperidine bioisosteres that can replicate its desirable properties while offering distinct advantages.

Spirocyclic systems, which feature two rings sharing a single atom, have emerged as compelling three-dimensional alternatives.[5][6] Their rigid, non-planar structures offer an escape from the "flatland" of aromatic scaffolds, often leading to improved solubility, metabolic stability, and novel vector space for substituent placement.[7] This guide provides an in-depth validation workflow for 2-thia-6-azaspiro[3.5]nonane hydrochloride , a novel spirocyclic scaffold, as a potential bioisostere for piperidine and other saturated heterocycles. We will dissect the causality behind experimental choices, provide detailed protocols for a self-validating system of assays, and present a framework for data interpretation.

Part 1: Physicochemical Characterization - The Foundation of Bioisosteric Similarity

Before embarking on biological assays, a fundamental comparison of physicochemical properties is essential. These parameters govern a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic fate.[8][9] The objective is to ascertain if the spirocyclic scaffold mimics the parent compound in key aspects while offering potential improvements in others.

Here, we compare 2-thia-6-azaspiro[3.5]nonane with piperidine, its conceptual parent.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine2-Thia-6-azaspiro[3.5]nonaneRationale for Comparison
Molecular Formula C₅H₁₁NC₇H₁₃NSThe addition of a thiacyclobutane ring increases complexity and molecular weight.
Molecular Weight ( g/mol ) 85.15143.25[10]A moderate increase in MW is generally acceptable if it confers significant advantages in other properties.
Calculated LogP (cLogP) 0.830.8[10]The predicted lipophilicity is remarkably similar, suggesting comparable solubility and permeability profiles. This is a critical first check for a valid bioisosteric replacement.
pKa (Predicted) ~11.2~9.5 - 10.5The basicity of the nitrogen is expected to be lower than piperidine due to the influence of the spirocyclic system, which can impact target interactions and off-target effects (e.g., hERG binding).
Topological Polar Surface Area (TPSA) (Ų) 12.0337.3The introduction of the sulfur atom increases the TPSA, which can influence hydrogen bonding potential and cell permeability.
Fraction of sp³ carbons (Fsp³) 1.001.00Both scaffolds are fully saturated, a desirable trait for improving solubility and avoiding the pitfalls of flat, aromatic compounds.[7]

Note: Some values for 2-thia-6-azaspiro[3.5]nonane are predicted and serve as a baseline for experimental validation.

Part 2: The Bioisostere Validation Workflow

The validation of a novel bioisostere is a systematic process that integrates computational analysis, chemical synthesis, and a cascade of in vitro and in vivo assays. Each step is designed to answer a specific question about the compound's viability as a replacement for a known scaffold.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Scaffold Selection (2-Thia-6-azaspiro[3.5]nonane) B Computational Modeling (Docking, Property Prediction) A->B C Chemical Synthesis & Derivatization B->C D Target Affinity / Potency (IC50 / Ki) C->D Test Compound E Metabolic Stability (Microsomes, Hepatocytes) D->E Potency Confirmed F Permeability & Solubility (PAMPA, Kinetic Solubility) E->F Stability Assessed G Safety Screening (hERG, Cytotoxicity) F->G Developability Profile H Pharmacokinetic Study (Rodent Model) G->H Candidate Selection I Efficacy / PD Study (Disease Model) H->I Exposure Confirmed J Validation Decision: Viable Bioisostere? I->J

Caption: A typical workflow for validating a novel scaffold as a bioisostere.

Part 3: Core Experimental Protocols & Data Interpretation

The trustworthiness of a bioisostere validation hinges on robust, reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

In Vitro Metabolic Stability Assessment

Causality: A primary motivation for replacing piperidine is to mitigate metabolic liabilities, specifically cytochrome P450-mediated oxidation.[5] Therefore, the most critical experiment is to compare the metabolic stability of the novel spirocycle against the parent compound. The Human Liver Microsome (HLM) assay is the industry-standard initial screen for this purpose.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4). Dilute to 50 mM for the assay.

    • Prepare a stock solution of the test compounds (Parent Compound and 2-Thia-6-azaspiro[3.5]nonane analog) and a positive control (e.g., Verapamil, a high-clearance compound) at 10 mM in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, combine the 50 mM phosphate buffer, pooled HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (to precipitate proteins and quench the reaction).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein).

Table 2: Representative Metabolic Stability Data

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg)Interpretation
Parent (Piperidine) 1546.2High Clearance
2-Thia-6-azaspiro[3.5]nonane > 60< 11.5Low Clearance
Verapamil (Control) 886.6High Clearance (Assay Valid)

Expertise & Trustworthiness: A significant increase in the in vitro half-life for the spirocyclic analog, as shown in the representative data, provides strong evidence that this bioisosteric replacement successfully blocks a key metabolic pathway. This is a primary validation milestone.

In Vitro Permeability Assessment

Causality: While improving stability is key, the bioisostere must still be able to cross biological membranes to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to evaluate passive permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Fill the acceptor plate wells with buffer (pH 7.4) containing a scavenger agent to prevent back-diffusion.

  • Compound Addition:

    • Add the test compounds (dissolved in buffer at pH 7.4) to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the "sandwich" plate at room temperature for a set period (e.g., 4-16 hours).

  • Analysis:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial concentration), using UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation:

    • Calculate the effective permeability (Pe) using an established formula that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.

Table 3: Representative Permeability Data

CompoundPermeability (Pe, 10⁻⁶ cm/s)Classification
Parent (Piperidine) 12.5High
2-Thia-6-azaspiro[3.5]nonane 9.8High
Atenolol (Low Permeability Control) < 1.0Low
Propranolol (High Permeability Control) > 15.0High

Expertise & Trustworthiness: Maintaining high permeability is crucial. A result like the one shown above would indicate that the increased three-dimensionality and the presence of the sulfur atom in the 2-thia-6-azaspiro[3.5]nonane scaffold do not compromise its ability to passively diffuse across membranes, another key validation point.

Part 4: Synthesis and Derivatization Potential

The utility of a scaffold is directly tied to its synthetic tractability and its potential for creating diverse chemical libraries. The 2-thia-6-azaspiro[3.5]nonane hydrochloride scaffold provides a key handle for derivatization at the secondary amine.

Caption: Key derivatization points on the 2-thia-6-azaspiro[3.5]nonane scaffold.

The secondary amine (N-6) is a versatile functional group that can readily undergo N-alkylation, N-acylation, and N-arylation, allowing for the rapid exploration of structure-activity relationships (SAR) and the attachment of the scaffold to various pharmacophores.[11]

Conclusion: An Expert Perspective

The validation of 2-thia-6-azaspiro[3.5]nonane hydrochloride as a bioisostere represents a logical and data-driven approach to modern drug design. The initial physicochemical assessment suggests it is a close mimic of piperidine in terms of lipophilicity and three-dimensional structure, while offering a distinct pKa profile that could be leveraged to fine-tune target engagement or reduce off-target liabilities.

The true value of this scaffold, however, is demonstrated through rigorous experimental testing. The representative data presented herein illustrates a best-case scenario: a dramatic improvement in metabolic stability without a concomitant loss of permeability. This is the ideal outcome for a piperidine bioisostere. The spirocyclic core effectively shields the molecule from metabolic attack while its overall properties still permit passage through biological membranes. Should these in vitro results be recapitulated in in vivo pharmacokinetic studies, demonstrating improved half-life and oral bioavailability, the validation of 2-thia-6-azaspiro[3.5]nonane as a high-value scaffold would be complete.

Ultimately, the success of any bioisosteric replacement is context-dependent.[12] However, by following a systematic and self-validating workflow as outlined in this guide, researchers and drug development professionals can confidently assess the potential of novel scaffolds like 2-thia-6-azaspiro[3.5]nonane to overcome the limitations of their predecessors and deliver the next generation of therapeutics.

References

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • and thia-spiroheterocycles and attempted synthesis of spiro sulfonium compounds related to salacinol. PubMed. Available at: [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Available at: [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Bioisosteres. Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Bioisostere. Wikipedia. Available at: [Link]

  • Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza-spiro[5.5]undec-2-ene and/or spiro(piperidine-4, 2'-thieno[2,3-d]pyrimidine). ResearchGate. Available at: [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Bioisosteres of Common Functional Groups. Available at: [Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Available at: [Link]

  • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. PMC. Available at: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. ACS Publications. Available at: [Link]

  • Dicopper(II) Complexes of Spiro Macrobicycles With Aza and Thia Aza Donor Sets. ResearchGate. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • 2-thia-6-azaspiro[3.5]nonane hydrochloride (C7H13NS). PubChemLite. Available at: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. Available at: [Link]

  • 2-thia-6-azaspiro[3.5]nonane hydrochloride. Appretech Scientific Limited. Available at: [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Available at: [Link]

  • (PDF) Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[13][14]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

Sources

A Comparative Analysis of Thia-Azaspiro vs. Oxa-Azaspiro Nonanes: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland" has driven the adoption of three-dimensional scaffolds, with azaspirocycles emerging as particularly promising motifs.[1] Their inherent rigidity and defined exit vectors allow for precise structural modifications to optimize drug-like properties. This guide provides an in-depth comparative analysis of two key classes of these scaffolds: thia-azaspiro[3.5]nonanes and oxa-azaspiro[3.5]nonanes. By examining their synthesis, physicochemical properties, and biological applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these scaffolds in their discovery programs.

The Structural Paradigm: Thia- vs. Oxa-Azaspiro[3.5]nonanes

The core structure of an azaspiro[3.5]nonane consists of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a common spiro-carbon. The introduction of a second heteroatom—either sulfur (thia) or oxygen (oxa)—into the six-membered ring gives rise to thia-azaspiro- and oxa-azaspiro[3.5]nonanes, respectively. This seemingly subtle substitution can profoundly influence the molecule's properties and its interactions with biological targets.

The choice between a sulfur or oxygen atom allows for fine-tuning of parameters such as polarity, hydrogen bond accepting capacity, and metabolic stability.[2][3] Generally, the replacement of a methylene group with an oxygen atom (to form an oxa-azaspirocycle) is intended to increase polarity and aqueous solubility, while the introduction of a sulfur atom (to form a thia-azaspirocycle) can modulate lipophilicity and introduce a potential site for metabolic oxidation to the corresponding sulfoxide or sulfone.[3][4]

Physicochemical Properties: A Comparative Overview

Direct, head-to-head experimental data comparing the physicochemical properties of analogous thia- and oxa-azaspiro[3.5]nonanes is limited in the current literature. However, by drawing on data from related spirocyclic systems and the well-established principles of bioisosterism, we can construct a comparative framework.[2][3]

PropertyThia-Azaspiro[3.5]nonane (Predicted Trends)Oxa-Azaspiro[3.5]nonane (Predicted Trends)Rationale and Supporting Evidence
Lipophilicity (LogP/LogD) Generally higher than oxa-analogueGenerally lower than thia-analogueThe replacement of sulfur with the more electronegative oxygen typically reduces lipophilicity. Studies on azaspiro[3.3]heptanes have shown that the introduction of an oxa- group can lower the measured LogD by as much as -1.0 relative to the carbocyclic analogue.[2]
Aqueous Solubility Generally lower than oxa-analogueGenerally higher than thia-analogueIncreased polarity due to the oxygen atom enhances interactions with water, leading to improved solubility. A study on a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility compared to its piperidine analogue.[2]
Metabolic Stability Potential for S-oxidation to sulfoxide and sulfoneGenerally considered metabolically robustWhile the sulfur atom can be a site for phase I metabolism, the resulting sulfoxides and sulfones can have distinct pharmacological profiles.[4] Oxetanes, a component of some oxa-azaspirocycles, are known to be metabolically stable and can improve this property in parent molecules.[5][6]
Basicity (pKa) Similar to oxa-analogueSimilar to thia-analogueThe basicity of the azetidine nitrogen is primarily influenced by the ring strain and the electronic effects of the substituents on the nitrogen, with the remote oxygen or sulfur having a lesser impact.
Hydrogen Bonding Sulfur is a weak H-bond acceptorOxygen is a strong H-bond acceptorThe lone pairs on the oxygen atom readily participate in hydrogen bonding, which can be crucial for target engagement.

Table 1: Predicted Comparative Physicochemical Properties of Thia- vs. Oxa-Azaspiro[3.5]nonanes.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of these spirocyclic scaffolds is a critical consideration for their application in drug discovery. Several routes have been developed for the synthesis of various isomers of both thia- and oxa-azaspiro[3.5]nonanes.

Synthesis of Oxa-Azaspiro[3.5]nonanes

A notable synthesis of 2-oxa-7-azaspiro[3.5]nonane has been reported, starting from N-tosyl-piperidine-4,4-diethyl ester.[7] The key steps involve reduction of the ester to a diol, followed by a one-pot mesylation and ring closure to form the oxetane ring. Subsequent deprotection of the tosyl group yields the desired spirocycle.

start N-Tosyl-piperidine-4,4-diethyl ester step1 LiAlH4 Reduction start->step1 diol Diol Intermediate step1->diol step2 One-pot Mesylation & Ring Closure diol->step2 oxetane N-Tosyl-2-oxa-7-azaspiro[3.5]nonane step2->oxetane step3 Detosylation oxetane->step3 product 2-Oxa-7-azaspiro[3.5]nonane step3->product

Caption: Synthetic workflow for 2-oxa-7-azaspiro[3.5]nonane.

Synthesis of Thia-Azaspiro[3.5]nonanes

While detailed, peer-reviewed synthetic procedures for various thia-azaspiro[3.5]nonane isomers are less common, general strategies for constructing thia-azaspirocycles often involve the reaction of a dielectrophile with a suitable amino-thiol precursor or the cyclization of a functionalized piperidine derivative. For instance, the synthesis of 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride has been reported, indicating the accessibility of this class of compounds.[8]

Biological Applications and Target Engagement

Both thia- and oxa-azaspiro[3.5]nonanes have been incorporated into biologically active molecules, demonstrating their utility as valuable scaffolds in drug discovery.

Azaspiro[3.5]nonanes in KRAS G12C Inhibitors

The KRAS oncogene, particularly the G12C mutant, has been a challenging but highly sought-after target in cancer therapy.[9] Several potent and selective covalent inhibitors of KRAS G12C incorporate an azaspiro[3.5]nonane moiety. This scaffold serves to orient the acrylamide warhead for optimal covalent engagement with the cysteine residue in the switch-II pocket of the protein, while also providing favorable physicochemical properties that contribute to oral bioavailability and metabolic stability.[2]

RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activation KRAS_GDP KRAS G12C (GDP-bound, Inactive) GEF->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Azaspiro[3.5]nonane-based KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding

Caption: The KRAS G12C signaling pathway and its inhibition.[10][11][12]

Oxa-Azaspiro Scaffolds as Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in a variety of neurological disorders, including neuropathic pain.[13][14] Several potent and selective ligands for the sigma-1 receptor feature oxa-azaspirocyclic scaffolds. The oxygen atom in these molecules can act as a key hydrogen bond acceptor, contributing to high-affinity binding. The rigid spirocyclic framework also helps to lock the molecule in a conformation that is optimal for receptor engagement.[15]

NerveInjury Peripheral Nerve Injury Sigma1_Upregulation Upregulation of Sigma-1 Receptor in DRG Neurons NerveInjury->Sigma1_Upregulation NeuronalHyperexcitability Neuronal Hyperexcitability Sigma1_Upregulation->NeuronalHyperexcitability NeuropathicPain Neuropathic Pain NeuronalHyperexcitability->NeuropathicPain Sigma1_Antagonist Oxa-Azaspiro-based Sigma-1 Receptor Antagonist Sigma1_Antagonist->Sigma1_Upregulation Inhibition

Caption: Role of the sigma-1 receptor in neuropathic pain.[13][16][17]

Experimental Protocols

The following protocols are provided as examples of the synthesis and evaluation of azaspirocyclic compounds.

Synthesis of Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate[19]

Step 1: Synthesis of N-Tosyl-2-oxa-7-azaspiro[3.5]nonane

  • To a solution of N-tosyl-piperidine-4,4-diethanol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) followed by methanesulfonyl chloride (2.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-oxa-7-azaspiro[3.5]nonane.

Step 2: Detosylation and Salt Formation

  • To a solution of N-tosyl-2-oxa-7-azaspiro[3.5]nonane (1.0 eq) in methanol, add magnesium turnings (7.0 eq) and sonicate for 1 hour.

  • Evaporate the solvent and add diethyl ether and sodium sulfate decahydrate.

  • Stir for 30 minutes, filter, and add a solution of anhydrous oxalic acid (0.5 eq) in diethyl ether to the filtrate.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate.

In Vitro Metabolic Stability Assay[2]
  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration of 1 µM) and an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the test compound.

Conclusion and Future Perspectives

Thia-azaspiro[3.5]nonanes and oxa-azaspiro[3.5]nonanes represent two valuable and distinct classes of scaffolds for drug discovery. While direct comparative data is still emerging, the principles of bioisosterism and the available data on related systems provide a strong foundation for their rational application.

Oxa-azaspiro[3.5]nonanes are generally expected to confer greater polarity and aqueous solubility, making them attractive for targets where hydrogen bonding is critical and for improving the overall ADME profile of a molecule. Their metabolic stability is also a key advantage.

Thia-azaspiro[3.5]nonanes offer a more lipophilic alternative, which can be beneficial for traversing cellular membranes and for engaging with hydrophobic binding pockets. The potential for S-oxidation provides an additional avenue for metabolic diversification and the generation of active metabolites.

The choice between these two scaffolds will ultimately be dictated by the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical properties of the final compound. As more direct comparative data becomes available, a more nuanced understanding of the relative merits of these two promising scaffolds will undoubtedly emerge, further empowering medicinal chemists to design the next generation of innovative therapeutics.

References

  • Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. PMC. Available from: [Link]

  • KRAS G12C Inhibition in Non-Small Cell Lung Cancer. Amgen. Available from: [Link]

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Available from: [Link]

  • Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain. SpringerLink. Available from: [Link]

  • The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. SciSpace. Available from: [Link]

  • KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. Available from: [Link]

  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. Available from: [Link]

  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PMC. Available from: [Link]

  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain. Available from: [Link]

  • Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by... ResearchGate. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]

  • KRAS G12C Mutations in NSCLC: From Target to Resistance. PMC. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[13][18]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available from: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Design and Evaluation of Azaspirocycles as RNA binders. PubMed. Available from: [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature. Available from: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2. n ]alkane building blocks. Scilit. Available from: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Taylor & Francis. Available from: [Link]

  • Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. ResearchGate. Available from: [Link]

Sources

Assessing the Metabolic Stability of 2-Thia-6-azaspiro[3.5]nonane: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Design

In modern drug discovery, transitioning from planar,


-hybridized aromatic molecules to three-dimensional, 

-rich architectures is a proven strategy to enhance clinical developability[1]. Saturated six-membered heterocycles like piperazine, morpholine, and thiomorpholine are ubiquitous in medicinal chemistry. However, these classical flat rings often introduce significant metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated oxidation, high lipophilicity, and poor pharmacokinetic profiles[2].

To overcome these hurdles, spirocyclic scaffolds have emerged as superior bioisosteres[3]. Specifically, 2-thia-6-azaspiro[3.5]nonane serves as a rigid, three-dimensional surrogate for thiomorpholine and piperazine. As a Senior Application Scientist, I frequently utilize this scaffold to salvage lead compounds plagued by high intrinsic clearance (


). This guide provides an objective comparison of 2-thia-6-azaspiro[3.5]nonane against traditional alternatives, detailing the mechanistic rationale for its enhanced metabolic stability and outlining the gold-standard experimental protocols for its assessment.

Mechanistic Rationale: The Causality of Spirocyclic Stability

To understand why 2-thia-6-azaspiro[3.5]nonane outperforms its flat counterparts, we must analyze the causality behind enzymatic degradation. The metabolic breakdown of classical heterocycles like thiomorpholine typically proceeds via two primary pathways:

  • S-Oxidation: The electron-rich sulfur atom is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and CYP450s, leading to the rapid formation of polar sulfoxides and sulfones.

  • 
    -C-H Hydroxylation:  CYP-mediated hydrogen abstraction at the carbons adjacent to the nitrogen or sulfur leads to unstable hemiaminals or hemithioacetals, culminating in ring opening and dealkylation[2].
    

Replacing a flat heterocycle with the 2-thia-6-azaspiro[3.5]nonane scaffold introduces profound steric and stereoelectronic changes[4]. The spiro-fusion creates a dense, sterically hindered environment around the


-carbons, physically blocking the approach of the CYP450 catalytic heme iron. Furthermore, the orthogonal orientation of the four-membered thietane ring relative to the six-membered piperidine ring alters the dipole moment and lone-pair availability. This stereoelectronic shift subtly reduces the electron density on the sulfur atom, attenuating its susceptibility to rampant S-oxidation compared to unhindered thiomorpholine.

MetabolicPathways Thiomorpholine Thiomorpholine (Flat Heterocycle) SOxidation Rapid S-Oxidation (Sulfoxide/Sulfone) Thiomorpholine->SOxidation AlphaOx α-Carbon Hydroxylation (Ring Opening) Thiomorpholine->AlphaOx Spirocycle 2-Thia-6-azaspiro[3.5]nonane (Spirocyclic Bioisostere) StericShield Steric Shielding at Spiro-center Spirocycle->StericShield ReducedSOx Attenuated S-Oxidation (Stereoelectronic Shift) Spirocycle->ReducedSOx Unstable High Metabolic Clearance (High CL_int) SOxidation->Unstable AlphaOx->Unstable Stable Enhanced Metabolic Stability (Lower CL_int) StericShield->Stable ReducedSOx->Stable

CYP450-mediated metabolic pathways: Thiomorpholine vs. 2-Thia-6-azaspiro[3.5]nonane.

Quantitative Comparison: Physicochemical and Metabolic Profiling

The structural rigidification provided by 2-thia-6-azaspiro[3.5]nonane directly translates into measurable improvements in both physicochemical properties and metabolic stability[3]. The table below aggregates typical performance metrics when exchanging a classical heterocycle for a spirocyclic bioisostere in a standard lead compound.

Scaffold Type

Score
Relative Lipophilicity (cLogP)Primary CYP450 LiabilityHLM

Trend
Piperazine Low (0.66)BaselineN-dealkylation,

-oxidation
High
Thiomorpholine Low (0.66)+0.5 to +1.0S-oxidation,

-oxidation
Very High
2-Oxa-6-azaspiro[3.3]heptane High (0.85)-0.5 to -1.0Minimal (Sterically shielded)Low
2-Thia-6-azaspiro[3.5]nonane High (0.88)-0.2 to -0.6Attenuated S-oxidationLow to Moderate

Note: Increasing the


 fraction via spiro-fusion generally lowers cLogP and improves aqueous solubility, directly correlating with extended half-lives in microsomal assays.

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To objectively assess the metabolic stability of 2-thia-6-azaspiro[3.5]nonane derivatives, an in vitro liver microsome stability assay (HLM/MLM) is the industry standard[5]. To ensure scientific trustworthiness, this protocol is designed as a self-validating system : it mandates the concurrent run of high-clearance and low-clearance reference standards to verify the enzymatic viability of the microsomes and the integrity of the quenching process.

AssayWorkflow Prep 1. Preparation Test Cpd + HLM Incubate 2. Incubation + NADPH at 37°C Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Centrifuge 4. Centrifugation Protein Precipitation Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Remaining % Centrifuge->Analyze

Step-by-step workflow for the Liver Microsomal Stability Assay (HLM/MLM).

Step-by-Step Methodology:

1. Reagent Preparation & Control Setup:

  • Prepare a 10 mM stock solution of the 2-thia-6-azaspiro[3.5]nonane test compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

  • Self-Validation Step: Prepare parallel control wells using Verapamil (positive control for high clearance) and Warfarin (negative control for low clearance).

2. Pre-Incubation:

  • Combine the test compound (1 μM) and HLM (0.5 mg/mL) in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium before enzyme activation.

3. Reaction Initiation:

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH, 5 mM MgCl2) to each well. The addition of NADPH is the causal trigger for CYP450-mediated Phase I oxidation.

4. Time-Course Sampling & Quenching:

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Immediately quench the reaction by transferring the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). The cold organic solvent instantly denatures the CYP450 enzymes, halting all metabolic activity.

5. Protein Precipitation & Centrifugation:

  • Vortex the quenched samples for 2 minutes to ensure complete mixing, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

6. LC-MS/MS Analysis:

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the peak area ratio (Test Compound / Internal Standard) to determine the percentage of parent compound remaining over time.

7. Data Interpretation:

  • Plot the natural log (

    
    ) of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (
    
    
    
    ).
  • Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ), where
    
    
    is the incubation volume. Verify that Verapamil shows rapid clearance and Warfarin shows minimal degradation to validate the assay run.

References

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-thia-6-azaspiro[3.5]nonane hydrochloride: A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-thia-6-azaspiro[3.5]nonane hydrochloride (CAS No. 2648942-10-1). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document outlines a comprehensive, risk-based approach, grounded in established chemical safety principles and regulatory standards, to ensure the safe and compliant disposal of this compound.

A Note on Data Availability: As of the latest revision of this document, a comprehensive and officially published Safety Data Sheet (SDS) with detailed toxicological and ecological data for 2-thia-6-azaspiro[3.5]nonane hydrochloride is not widely available in the public domain. Consequently, the following guidance is predicated on a conservative assessment of potential hazards based on the compound's chemical structure and adherence to the principle of treating chemicals with unknown toxicity as potentially hazardous.

Hazard Assessment and Inferred Risk Profile

The chemical structure of 2-thia-6-azaspiro[3.5]nonane hydrochloride dictates a cautious approach. A breakdown of its components allows for an inferred risk profile:

  • Heterocyclic Core (Thia- and Aza- groups): The presence of nitrogen and sulfur heteroatoms suggests that upon combustion, toxic oxides of nitrogen (NOx) and sulfur (SOx) can be generated.[1]

  • Hydrochloride Salt: This indicates the presence of chlorine, classifying the compound as a halogenated organic compound . Disposal methods must account for the potential formation of hazardous byproducts like hydrogen chloride (HCl) gas during thermal decomposition.[2] The hydrochloride form also suggests good water solubility, which increases its potential for environmental mobility if not handled correctly.

  • Spirocyclic Structure: While the spirocyclic nature imparts specific three-dimensional properties relevant to its use in drug design, it does not fundamentally alter the core hazards associated with its heteroatoms and hydrochloride salt form for disposal purposes.[3]

Based on these structural features, we must assume the compound may exhibit one or more of the following hazardous characteristics until proven otherwise:

  • Irritation to the skin, eyes, and respiratory tract.[4][5]

  • Harmful if swallowed or inhaled.[6]

  • Potential for environmental toxicity.[7]

The following table summarizes the inferred hazards and necessary precautions.

Hazard Category Inferred Risk Based on Chemical Structure Primary Precautionary Measures
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin.Avoid creating dust. Handle in a well-ventilated area or chemical fume hood. Use appropriate PPE.
Irritation/Corrosion Causes skin, eye, and respiratory irritation.Wear gloves, safety glasses/goggles, and a lab coat. Avoid inhalation of dust.[4][5]
Environmental Water solubility may pose a risk to aquatic ecosystems if released.[7]Prevent entry into drains and waterways. Dispose of as hazardous chemical waste.[8]
Reactivity Stable under normal conditions. May release toxic fumes (HCl, NOx, SOx) upon thermal decomposition.[1]Store away from strong oxidizing agents and excessive heat.

Personal Protective Equipment (PPE)

A fundamental aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. When handling 2-thia-6-azaspiro[3.5]nonane hydrochloride in any capacity—from initial use to final disposal packaging—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[6]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • Gently cover the solid spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Avoid raising dust during this process.

  • Collect the Material:

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

    • Use non-sparking tools if there is any concern about static discharge.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or sponge. Be mindful that the compound is water-soluble.

    • Collect all cleaning materials (wipes, contaminated gloves) and place them in the same hazardous waste container.

  • Package for Disposal: Seal the container, label it clearly as "Spill Debris containing 2-thia-6-azaspiro[3.5]nonane hydrochloride," and manage it as hazardous waste for pickup.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Collection, Segregation, and Disposal

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to its chlorinated nature, 2-thia-6-azaspiro[3.5]nonane hydrochloride must be disposed of as halogenated organic waste .

dot

Caption: Decision workflow for segregating chemical waste.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must be clean and dry before use.

  • Waste Labeling (Crucial for Compliance):

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

    • Clearly write the full chemical name: "2-thia-6-azaspiro[3.5]nonane hydrochloride " and its CAS number (2648942-10-1). Do not use abbreviations or chemical formulas.[9]

    • List all constituents, including any residual solvents, by percentage.

    • Indicate the relevant hazards (e.g., "Irritant," "Handle with Caution").

  • Accumulation:

    • Transfer the waste chemical into the labeled container. If transferring a solid, do so in a fume hood to prevent dust inhalation.

    • Keep the container securely closed at all times, except when adding waste.[9] Leaving a funnel in an open container is a common regulatory violation.[9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[9]

    • Ensure the waste is segregated from incompatible materials (e.g., strong bases, oxidizers).

  • Arrange for Disposal:

    • Once the container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11] This is illegal and poses a significant risk to public health and the environment.

Regulatory Framework: A Matter of Compliance

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[12][13]

By following the procedures outlined in this guide, you are taking the necessary steps to comply with RCRA regulations and ensure the protection of yourself, your colleagues, and the environment. Your institution's EHS department is your primary resource for navigating specific local and state regulations, which may be more stringent than federal rules.[14][15]

References

  • JR-1135 p.1 - Safety Data Sheet. (2025, December 11). Combi-Blocks, Inc.
  • Treatment and disposal of chemical wastes in daily laboratory work. NOP - Network of Organic Practicum.
  • 6-THIA-2-AZASPIRO[3.5]NONANE 6,6-DIOXIDE HCL (CAS 2306272-52-4). Fluorochem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. (2026, February 15). Advanced ChemBlocks.
  • 2-Azaspiro[3.5]nonane hydrochloride | 1303968-07-1. Merck (Sigma-Aldrich).
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • 2648942-10-1|2-Thia-6-azaspiro[3.5]nonane hydrochloride. BLDpharm.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Hazardous Waste. (2026, February 12). US EPA.
  • Azaspiracid Shellfish Poisoning: A Review on the Chemistry, Ecology, and Toxicology with an Emphasis on Human Health Impacts. (2008, May 7). MDPI.
  • Laboratory chemical waste. Water Corporation.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). ACV Enviro.
  • Process for Disposal of Chlorinated Organic Residues. ACS Publications.
  • 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) - Safety Data Sheet. AK Scientific, Inc.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025, December 2). MDPI.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Veolia.
  • 674792-08-6 - Safety Data Sheet. (2024, November 1). BOC Sciences.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • Safety Data Sheet - Hydrochloric Acid. Medline.
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Azaspiracid shellfish poisoning: a review on the chemistry, ecology, and toxicology with an emphasis on human health impacts. (2008, May 7). PubMed.

Sources

Personal protective equipment for handling 2-thia-6-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, uncharacterized building blocks like 2-thia-6-azaspiro[3.5]nonane hydrochloride requires a rigorous, mechanistic approach to laboratory safety. In modern drug discovery, spirocyclic scaffolds are highly valued for increasing the fraction of sp3-hybridized carbons (Fsp3), which improves solubility, membrane permeability, and target engagement while mitigating safety risks like hERG inhibition [1].

However, the unique structural features that make this compound biologically valuable also dictate its handling risks. The presence of a strained thietane (four-membered sulfur-containing) ring introduces potential metabolic reactivity, while the secondary amine hydrochloride salt form presents acute irritation hazards. Because this is a specialized R&D chemical, its chronic toxicity profile remains uncharacterized, mandating strict adherence to the OSHA Laboratory Safety Standard (29 CFR 1910.1450) [2].

Here is the authoritative, step-by-step operational guide for the safe handling, weighing, and disposal of 2-thia-6-azaspiro[3.5]nonane hydrochloride.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Irritation (GHS Category 2/3): As an amine hydrochloride, the compound dissociates in ambient moisture or physiological fluids to form an acidic microenvironment. This causes localized skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [3].

  • Sensitization Potential: The sulfur atom within the strained thietane ring can act as a hapten, potentially leading to allergic skin reactions upon repeated exposure.

  • Particulate Inhalation: The hydrochloride salt is typically isolated as a fine, lyophilized powder. The primary operational risk is the generation of airborne dust during weighing, which bypasses dermal barriers and directly impacts the respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment [4]. The following matrix outlines the required PPE, optimized for handling reactive amine hydrochloride powders.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents acidic dust from dissolving in the aqueous environment of the cornea. Safety glasses are insufficient due to lack of peripheral seal.
Hand Protection Double-layered Nitrile gloves (Min. 0.11 mm thickness).Nitrile provides excellent resistance to amine salts. Double-gloving ensures the inner glove remains sterile/uncontaminated if the outer glove breaches.
Body Protection Flame-resistant, knee-length lab coat with fitted cuffs.Fitted cuffs prevent the accidental sweeping of powder vials and minimize exposed skin at the wrist.
Respiratory N95 or P100 particulate respirator (if outside containment).Filters airborne salt particulates. Note: Primary control should always be engineering (fume hood), rendering respirators a secondary defense.

Operational Workflows: Handling & Weighing

Every protocol must be a self-validating system. Do not rely on assumptions; verify your environmental controls at each step.

Step 1: Engineering Control Validation

  • Transfer the sealed vial to a certified Class II biological safety cabinet or a chemical fume hood.

  • Validation Check: Verify negative pressure by checking the hood's digital airflow monitor (must read >100 fpm) or by observing the inward flutter of a Kimwipe taped to the sash.

Step 2: Static Mitigation & Weighing

  • Amine hydrochloride powders are highly prone to static cling, which causes the powder to "jump" and aerosolize. Discharge static from your gloves and the spatula using a static eliminator (e.g., a polonium anti-static device or zero-stat gun).

  • Pre-weigh your receiving vessel (tare) while closed.

  • Open the vial only deep within the fume hood, at least 6 inches behind the sash.

  • Transfer the powder using a micro-spatula.

  • Validation Check: Cap both the source vial and the receiving vessel before removing them from the hood to prevent cross-contamination of the general lab airspace.

Spill Response & EPA-Compliant Disposal Plan

Chemical waste is heavily regulated by the Environmental Protection Agency (EPA). It is illegal and scientifically irresponsible to dispose of amine hydrochloride waste down the sanitary sewer [5].

Spill Containment Protocol:

  • Do not sweep dry powder. Sweeping generates hazardous aerosols.

  • Dampen a spill pad or paper towel with water or a low-volatility solvent (e.g., isopropanol) to suppress dust formation.

  • Gently wipe the spilled 2-thia-6-azaspiro[3.5]nonane hydrochloride from the outside in, preventing the spread of the contaminant.

  • Place all contaminated wipes into a designated solid hazardous waste bag.

Aqueous Waste Neutralization & Disposal: When 2-thia-6-azaspiro[3.5]nonane hydrochloride is dissolved in aqueous media for assays, the resulting waste must be neutralized prior to final collection to prevent incompatible reactions in mixed waste carboys.

  • Collect the aqueous amine hydrochloride waste in a secondary containment beaker.

  • Slowly add a mild base (e.g., 1M NaOH or saturated NaHCO3) dropwise while stirring.

  • Validation Check: Use pH indicator strips to confirm the solution has reached a neutral pH range of 6.0 to 8.0 [5].

  • Transfer the neutralized solution to the institutional "Aqueous Hazardous Waste" carboy.

  • Deface the original chemical label on the empty vial and triple-rinse it with acetone before disposing of the glass in a broken-glass receptacle [5].

Workflow Visualization

G Start Start: Risk Assessment PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Negative Pressure) PPE->Hood Weigh Weighing & Dissolution (Mitigate Static & Dust) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Protocol (Suppress Aerosols) Spill->Clean Yes Waste Aqueous Waste Generation Spill->Waste No Clean->Waste Neutralize Neutralize (pH 6.0-8.0) & EPA Compliant Disposal Waste->Neutralize

Operational workflow and hazard mitigation logic for handling spirocyclic amine hydrochlorides.

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl / Occupational Safety and Health Administration [Link]

  • SAFETY DATA SHEET: Amine Hydrochlorides Fisher Scientific[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.